Imsamotide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C106H180N24O31S |
|---|---|
Molecular Weight |
2318.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C106H180N24O31S/c1-21-58(16)84(129-94(148)69(35-38-81(136)137)118-97(151)73(44-54(8)9)121-99(153)71(42-52(4)5)120-87(141)60(18)112-91(145)66(32-26-28-40-108)115-96(150)72(43-53(6)7)122-100(154)75(46-56(12)13)124-105(159)85(62(20)132)130-89(143)64(109)48-82(138)139)104(158)113-61(19)88(142)126-77(49-131)101(155)127-78(50-162)102(156)123-74(45-55(10)11)98(152)117-68(34-37-80(134)135)92(146)114-65(31-25-27-39-107)90(144)111-59(17)86(140)119-70(41-51(2)3)95(149)116-67(33-36-79(110)133)93(147)128-83(57(14)15)103(157)125-76(106(160)161)47-63-29-23-22-24-30-63/h22-24,29-30,51-62,64-78,83-85,131-132,162H,21,25-28,31-50,107-109H2,1-20H3,(H2,110,133)(H,111,144)(H,112,145)(H,113,158)(H,114,146)(H,115,150)(H,116,149)(H,117,152)(H,118,151)(H,119,140)(H,120,141)(H,121,153)(H,122,154)(H,123,156)(H,124,159)(H,125,157)(H,126,142)(H,127,155)(H,128,147)(H,129,148)(H,130,143)(H,134,135)(H,136,137)(H,138,139)(H,160,161)/t58-,59-,60-,61-,62+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1 |
InChI Key |
AWVBBFQUFXCVGF-YFGWCFLESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Imsamotide Peptide Vaccine: A Technical Guide to Composition, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imsamotide, also known as IO102, is an investigational peptide-based cancer vaccine designed to elicit a targeted immune response against tumor cells.[1][2][3] This technical guide provides an in-depth overview of the composition, structure, and mechanism of action of the this compound vaccine, along with a summary of key clinical trial data and relevant experimental protocols.
Composition and Structure of this compound (IO102)
This compound is a synthetic long peptide, 21 amino acids in length, derived from the human enzyme Indoleamine 2,3-dioxygenase (IDO).[4][5] IDO is an immunosuppressive enzyme overexpressed by many tumor cells and antigen-presenting cells in the tumor microenvironment.[1][2]
Peptide Sequence
The amino acid sequence of this compound (IO102) is:
This sequence is designed to be recognized by the immune system, leading to the generation of T cells that can target and eliminate cells expressing IDO.
Vaccine Formulation
The this compound vaccine is formulated with an adjuvant to enhance the immune response.
Table 1: this compound Vaccine Composition
| Component | Description | Purpose |
| This compound (IO102) | A 21-amino acid synthetic peptide derived from human IDO.[4] | Active pharmaceutical ingredient that elicits a specific T-cell response against IDO-expressing cells.[2] |
| Montanide ISA-51 VG | A water-in-oil emulsion composed of a mineral oil and mannide monooleate as a surfactant.[1][7][8][9] | Adjuvant that creates an antigen depot, enhances CD4+ and CD8+ T cell responses, and amplifies antibody responses.[7][8] |
Mechanism of Action
This compound is an immunomodulatory therapy that targets the IDO1 pathway, a key mechanism of tumor immune evasion.
The IDO1 Pathway in Cancer
Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan. In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of its metabolites, collectively known as kynurenines. This has two main immunosuppressive effects:
-
T-cell Starvation: The depletion of tryptophan inhibits the proliferation and activation of effector T cells, which require this amino acid for their function.
-
Induction of Regulatory T-cells (Tregs): The accumulation of kynurenines promotes the differentiation and activation of Tregs, which further suppress the anti-tumor immune response.
This compound-Mediated Immune Response
The this compound vaccine is designed to break this immune tolerance. By introducing a peptide sequence from IDO, the vaccine stimulates the patient's immune system to recognize IDO as a foreign antigen. This leads to the generation of IDO-specific cytotoxic T lymphocytes (CTLs). These CTLs can then identify and eliminate both tumor cells and immunosuppressive immune cells that express IDO. This reduces the immunosuppressive effects of the IDO pathway and allows for a more robust anti-tumor immune response.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of the this compound vaccine in the context of the IDO1 signaling pathway.
Caption: Mechanism of action of the this compound vaccine.
Clinical Trial Data
This compound (IO102) has been evaluated in several clinical trials, primarily in combination with anti-PD-1 antibodies like pembrolizumab and nivolumab.[10][11] Often, it is co-administered with IO103, a peptide vaccine targeting PD-L1.[1]
Phase 1/2 Trial in Metastatic Melanoma (NCT03047928)
This trial evaluated the combination of IO102/IO103 with nivolumab in patients with metastatic melanoma.[10]
Table 2: Efficacy Results from NCT03047928
| Endpoint | Result (N=30) |
| Objective Response Rate (ORR) | 80%[10] |
| Complete Response (CR) | 43%[10] |
| Median Progression-Free Survival (PFS) | 26 months[10] |
| Median Overall Survival (OS) | Not reached at a median follow-up of 22.9 months[10] |
Phase 3 Trial in Advanced Melanoma (IOB-013 / KN-D18 / NCT05155254)
This ongoing trial is evaluating IO102-IO103 in combination with pembrolizumab versus pembrolizumab alone in previously untreated patients with unresectable or metastatic melanoma.[12][13]
Table 3: Design of NCT05155254
| Parameter | Description |
| Phase | 3 |
| Number of Patients | 407[12] |
| Treatment Arms | 1. IO102-IO103 + Pembrolizumab2. Pembrolizumab alone |
| Primary Endpoint | Progression-Free Survival (PFS)[12][14] |
| Secondary Endpoints | Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, Safety[11] |
Recent findings from this trial presented at the ESMO Congress 2025 showed a clinically relevant improvement in median PFS for the combination therapy.[15] The median PFS was 19.4 months in the combination arm versus 11 months for pembrolizumab alone.[15]
Phase 2 Trial in Resectable Solid Tumors (IOB-032 / PN-E40 / NCT05280314)
This trial is assessing the neoadjuvant and adjuvant use of IO102-IO103 with pembrolizumab in patients with resectable melanoma and squamous cell carcinoma of the head and neck (SCCHN).[16][17][18]
Table 4: Design of NCT05280314
| Parameter | Description |
| Phase | 2 |
| Number of Patients | Approximately 60[19] |
| Cohorts | Melanoma and SCCHN |
| Treatment Regimen | Neoadjuvant IO102-IO103 + Pembrolizumab followed by surgery and adjuvant therapy.[16][19] |
| Primary Endpoints | Pathological response, Event-Free Survival |
Experimental Protocols
Detailed immunological monitoring is crucial for evaluating the response to peptide vaccines. The following sections outline representative protocols for key assays used in clinical trials of this compound.
ELISpot Assay for IFN-γ Secretion
The Enzyme-Linked Immunospot (ELISpot) assay is used to quantify the number of antigen-specific T cells that secrete cytokines like interferon-gamma (IFN-γ) upon stimulation.[20][21][22]
Protocol Overview:
-
Plate Coating: A 96-well PVDF plate is coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.[21] Cryopreserved cells should be rested for at least one hour after thawing.[21]
-
Cell Plating and Stimulation: A defined number of PBMCs (e.g., 2x10^5 to 4x10^5 cells/well) are added to the coated wells.[21] The cells are then stimulated with the this compound peptide, a positive control (e.g., phytohemagglutinin), or a negative control (medium alone).
-
Incubation: The plate is incubated at 37°C in a humidified CO2 incubator for a specified period (e.g., 18-24 hours) to allow for cytokine secretion.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).
-
Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. The number of spots corresponds to the frequency of this compound-specific, IFN-γ-producing T cells.
Caption: Workflow for an IFN-γ ELISpot assay.
MHC Tetramer Staining for Antigen-Specific T-cells
Major Histocompatibility Complex (MHC) tetramer staining is a flow cytometry-based method used to directly visualize and quantify antigen-specific T cells.
Protocol Overview:
-
Cell Preparation: PBMCs are isolated from patient blood samples and resuspended at a concentration of approximately 5 x 10^6 cells/mL.[23]
-
Staining:
-
To a flow cytometry tube, add 10 µL of the MHC Tetramer reagent conjugated to a fluorophore (e.g., PE or APC).[23] The tetramer consists of four MHC molecules, each loaded with the this compound peptide.
-
Add any additional surface-staining antibodies, such as anti-CD8, to identify the T-cell population of interest.[23]
-
Add 200 µL of the cell suspension to the tube.[23]
-
-
Incubation: The mixture is vortexed gently and incubated for 30-60 minutes at room temperature, protected from light.[24]
-
Washing: After incubation, the cells are washed with a suitable buffer (e.g., PBS) to remove unbound tetramers and antibodies.
-
Red Blood Cell Lysis (for whole blood): If whole blood is used, a red blood cell lysis step is performed.[24]
-
Data Acquisition: The stained cells are analyzed using a flow cytometer.
-
Gating and Analysis: A gating strategy is applied to first identify the lymphocyte population, then the CD8+ T cells. Within the CD8+ population, the percentage of cells that are positive for the this compound-specific tetramer is determined.
Caption: Workflow for MHC tetramer staining.
Conclusion
This compound is a promising peptide-based vaccine that leverages a deep understanding of tumor immunology to target the immunosuppressive IDO1 pathway. Its specific peptide sequence and formulation with the Montanide adjuvant are designed to elicit a robust and targeted T-cell response. Clinical trial data, particularly in combination with checkpoint inhibitors, have shown encouraging results in terms of objective response rates and progression-free survival in patients with advanced melanoma. The continued investigation of this compound in ongoing late-phase trials will be critical in determining its future role in the landscape of cancer immunotherapy. The experimental protocols outlined in this guide provide a framework for the immunological assessment of patient responses to this and similar peptide vaccine platforms.
References
- 1. Facebook [cancer.gov]
- 2. Facebook [cancer.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. A phase 1/2 trial of an immune-modulatory vaccine against IDO/PD-L1 in combination with nivolumab in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound | C106H180N24O31S | CID 167312372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. seppic.com [seppic.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety and tolerability evaluation of the use of Montanide ISA™51 as vaccine adjuvant: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase 1/2 trial of an immune-modulatory vaccine against IDO/PD-L1 in combination with nivolumab in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized phase 3 trial of IO102-IO103 plus pembrolizumab versus pembrolizumab alone in patients with previously untreated, unresectable, or metastatic melanoma. - ASCO [asco.org]
- 12. IO Biotech, Inc. - IO Biotech Updates on Pivotal Phase 3 Trial of IO102-IO103 in Combination with KEYTRUDA® (pembrolizumab) as a First-Line Treatment for Patients with Advanced Melanoma [investors.iobiotech.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. onclive.com [onclive.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Phase II Trial of Neoadjuvant and Adjuvant IO102-IO103 and Pembrolizumab KEYTRUDA® in Patients With Resectable Tumors | MedPath [trial.medpath.com]
- 18. ascopubs.org [ascopubs.org]
- 19. ichgcp.net [ichgcp.net]
- 20. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ELISPOT protocol | Abcam [abcam.com]
- 22. ELISPOT assay in Cancer Research | U-CyTech [ucytech.com]
- 23. lubio.ch [lubio.ch]
- 24. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
Unveiling the Preclinical Power of Imsamotide: A Technical Guide to its Modulation of the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imsamotide, a novel peptide-based immunotherapy, is emerging as a promising candidate in the oncology landscape. This technical guide provides an in-depth analysis of the preclinical studies that form the foundation of our understanding of this compound's mechanism of action, with a particular focus on its intricate interplay with the tumor microenvironment (TME). By targeting the immunosuppressive enzyme Indoleamine 2,3-dioxygenase (IDO), this compound aims to dismantle a key defense mechanism of cancer cells and unleash the patient's own immune system against the tumor. This document will delve into the quantitative data from pivotal preclinical experiments, detail the methodologies employed, and visualize the complex biological processes at play.
Core Mechanism of Action: Targeting the IDO Pathway
This compound is a synthetic peptide vaccine designed to elicit a specific T-cell response against cells expressing IDO.[1][2] IDO is an enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. Within the TME, increased IDO expression by tumor cells or infiltrating immune cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming of the TME suppresses the proliferation and effector function of T-lymphocytes, particularly CD8+ cytotoxic T-cells, and promotes the generation of regulatory T-cells (Tregs), thereby fostering an immunosuppressive environment conducive to tumor growth.[1][2]
This compound vaccination is hypothesized to generate and activate IDO-specific cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate IDO-expressing cells, including both tumor cells and immunosuppressive immune cells within the TME.[2] This targeted depletion of IDO-positive cells is expected to restore local tryptophan levels, reduce the concentration of immunosuppressive metabolites, and ultimately shift the balance of the TME from an immunosuppressive to an immunopermissive state, thereby facilitating a robust anti-tumor immune response.
Preclinical Efficacy of an IDO1-Peptide Vaccine in a Syngeneic Mouse Model
A key preclinical study investigated the efficacy of a vaccine composed of murine IDO1-derived peptides in a CT26 colon carcinoma mouse model. This study provides critical insights into the in vivo effects of an this compound-like vaccine on tumor growth and the immune landscape.
Quantitative Data Summary
The following tables summarize the key quantitative findings from this preclinical study, demonstrating the anti-tumor activity of the IDO1-peptide vaccine, both as a monotherapy and in combination with an anti-PD-1 antibody.
Table 1: Prophylactic Vaccination with IDO1-Peptide Vaccine on CT26 Tumor Growth
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Control (Adjuvant only) | ~1200 | - |
| IDO1 Peptide Vaccine | ~400 | ~67% |
Data are estimations based on graphical representations in the source publication.
Table 2: Therapeutic Vaccination with IDO1-Peptide Vaccine on Established CT26 Tumors
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |
| Control (Adjuvant only) | ~1500 | - |
| IDO1 Peptide Vaccine | ~800 | ~47% |
Data are estimations based on graphical representations in the source publication.
Table 3: Combination Therapy of IDO1-Peptide Vaccine and Anti-PD-1 Antibody on Established CT26 Tumors
| Treatment Group | Mean Tumor Volume (mm³) at Day 25 | Complete Responders |
| Control (Adjuvant only) | ~1800 | 0/5 |
| Anti-PD-1 Antibody | ~1000 | 0/5 |
| IDO1 Peptide Vaccine | ~900 | 0/5 |
| IDO1 Peptide Vaccine + Anti-PD-1 Antibody | ~200 | 2/5 |
Data are estimations based on graphical representations in the source publication.
Detailed Experimental Protocols
The following sections provide a detailed overview of the methodologies used in the pivotal preclinical study of the IDO1-peptide vaccine.
Animal Model
-
Mouse Strain: Female BALB/c mice, aged 7-8 weeks.
-
Tumor Model: Syngeneic CT26 colon carcinoma model.
-
Tumor Cell Implantation: 5 x 105 CT26 cells were injected subcutaneously into the flank of the mice.
Vaccine Formulation and Administration
-
Vaccine Composition: A combination of MHC class I-directed (EP2) and class II-directed (EP6) murine IDO1-derived peptides.
-
Adjuvant: Montanide ISA 51.
-
Dosage: 50 µg of each peptide per mouse.
-
Administration Route: Subcutaneous injection at the base of the tail.
-
Vaccination Schedule:
-
Prophylactic: A single dose administered 7 days prior to tumor cell implantation.
-
Therapeutic: First dose administered 7 days after tumor cell implantation, followed by booster vaccinations every 2 weeks.
-
Immunological Assays
-
T-cell Proliferation Assay: Splenocytes from vaccinated mice were re-stimulated in vitro with IDO1 peptides, and proliferation was measured by incorporation of a radioactive tracer or by flow cytometry-based assays.
-
IFN-γ ELISpot Assay: This assay was used to quantify the number of IFN-γ-secreting IDO1-specific T-cells in the spleen and lymph nodes of vaccinated mice.
-
Flow Cytometry: To analyze the phenotype and frequency of various immune cell populations (CD4+ T-cells, CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells) within the tumor and secondary lymphoid organs.
-
Immunofluorescence Microscopy: Used to visualize the localization of IDO1 expression within the tumor microenvironment.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows related to this compound's preclinical investigation.
Caption: Proposed mechanism of action for this compound in the tumor microenvironment.
Caption: Workflow of the preclinical evaluation of the IDO1-peptide vaccine.
Discussion and Future Directions
The preclinical data strongly support the hypothesis that an this compound-like IDO1-peptide vaccine can induce a potent anti-tumor immune response by targeting IDO-expressing cells within the TME. The observed synergy with anti-PD-1 therapy is particularly compelling, suggesting that combining this compound with checkpoint inhibitors could be a powerful strategy to overcome immune resistance in a broader patient population.[1]
Future preclinical research should aim to further elucidate the detailed molecular and cellular changes within the TME following this compound treatment. This includes a more comprehensive analysis of the cytokine and chemokine profiles, the functional status of different immune cell subsets, and the potential for epitope spreading – the development of immune responses to other tumor-associated antigens as a result of initial tumor cell killing. Furthermore, evaluating the efficacy of this compound in a wider range of preclinical tumor models, including those with varying levels of IDO expression and different baseline immune infiltrates, will be crucial for defining its potential clinical applications.
Conclusion
The preclinical studies on this compound and its analogues provide a solid rationale for its ongoing clinical development. By specifically targeting the immunosuppressive IDO pathway, this compound has demonstrated the ability to remodel the tumor microenvironment, leading to enhanced anti-tumor immunity. The quantitative data from these studies, coupled with a clear understanding of the experimental methodologies, offer a robust foundation for further investigation and underscore the potential of this compound as a valuable addition to the cancer immunotherapy arsenal.
References
- 1. Peptide vaccination directed against IDO1-expressing immune cells elicits CD8+ and CD4+ T-cell-mediated antitumor immunity and enhanced anti-PD1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1/2 trial of an immune-modulatory vaccine against IDO/PD-L1 in combination with nivolumab in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Imsamotide's Impact on Tryptophan Metabolism in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that suppresses anti-tumor immunity by catabolizing the essential amino acid tryptophan into kynurenine. This metabolic shift creates an immunosuppressive tumor microenvironment (TME) that facilitates tumor escape. Imsamotide (also known as IO102 or IDOlong) represents a novel therapeutic strategy that targets this pathway. Unlike direct small-molecule enzyme inhibitors, this compound is a peptide-based cancer vaccine designed to elicit a specific T-cell mediated immune response against IDO1-expressing cells.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its consequential impact on tryptophan metabolism, and the experimental protocols used to evaluate its efficacy.
The Role of Tryptophan Metabolism in Cancer Immunology
The catabolism of tryptophan is a key metabolic pathway that regulates immune responses.[4][5] In the context of oncology, the enzyme IDO1 is frequently overexpressed by tumor cells and immune cells within the TME.[2][6] IDO1 initiates the kynurenine pathway by converting tryptophan to N-formylkynurenine, which is rapidly transformed into kynurenine.[5] This process has a dual immunosuppressive effect:
-
Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T-cells, which are highly sensitive to amino acid availability, leading to anergy.[5]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells, further suppressing the anti-tumor immune response.[5][7]
This mechanism allows tumor cells to evade immune surveillance, making the IDO1 pathway a prime target for cancer immunotherapy.[6][8]
This compound: A Peptide Vaccine Targeting IDO1-Expressing Cells
This compound is an immunotherapeutic agent designed for active immunization against IDO1.[3] It is a 21-mer synthetic long peptide derived from the IDO1 protein sequence (DTLLKALLEIASCLEKALQVF).[1][3] Its mechanism of action is distinct from direct enzymatic inhibitors.
Mechanism of Action:
-
Antigen Presentation: As a peptide vaccine, this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells.
-
T-Cell Priming: APCs process the peptide and present it on their surface via MHC molecules, priming and activating cytotoxic T-lymphocytes (CTLs).
-
Targeted Cell Killing: These activated CTLs are programmed to recognize and eliminate any cells expressing the IDO1 protein, which includes both tumor cells and suppressive immune cells (e.g., certain myeloid-derived suppressor cells or dendritic cells) in the TME.
The impact of this compound on tryptophan metabolism is therefore a downstream consequence of eliminating the source of the IDO1 enzyme, rather than a direct inhibition of the enzyme's catalytic activity. This leads to a restoration of local tryptophan levels and a reduction in immunosuppressive kynurenine within the TME.
Quantitative Data & Clinical Findings
Direct preclinical data on this compound's effect on metabolite concentrations (e.g., IC50) is not applicable due to its mechanism as a vaccine. The most relevant quantitative data comes from clinical trials assessing its safety and immunogenicity.
A Phase I first-in-human study of this compound (IDOlong) in combination with ipilimumab for metastatic melanoma provided the initial clinical data.[1]
Table 1: Summary of Phase I Clinical Trial Results for this compound + Ipilimumab
| Parameter | Finding | Source |
|---|---|---|
| Patient Cohort | 10 patients with metastatic melanoma | [1] |
| Safety | Generally safe and well-tolerated. Primary adverse events were manageable grade I/II injection site reactions. | [1] |
| Immune Response | Vaccine-specific T-cell responses were detectable ex vivo in 3 out of 10 patients. | [1] |
| Clinical Response | At first evaluation, 5 of 10 patients exhibited stable disease (SD). One of these patients had an unconfirmed partial response (PR). |[1] |
Table 2: Expected Downstream Metabolic Impact of Successful this compound Therapy (Illustrative)
| Analyte | Expected Change in TME | Rationale |
|---|---|---|
| IDO1+ Cell Count | Decrease | Elimination of IDO1-expressing cells by vaccine-induced CTLs. |
| Tryptophan (Trp) | Increase | Reduced catabolism due to elimination of the IDO1 enzyme source. |
| Kynurenine (Kyn) | Decrease | Reduced production due to elimination of the IDO1 enzyme source. |
| Kyn/Trp Ratio | Significant Decrease | A key pharmacodynamic marker indicating a reversal of IDO1-mediated immune suppression. |
| CD8+ T-cell Infiltration | Increase | Reversal of the immunosuppressive TME allows for greater effector T-cell infiltration and activity. |
Key Experimental Protocols
Evaluating the efficacy of this compound requires a combination of immunological and metabolomic assays to connect the induced immune response with its intended functional outcome on the tryptophan pathway.
Protocol: Enzyme-Linked Immunospot (ELISpot) for IFN-γ
Objective: To quantify the frequency of this compound-specific, IFN-γ-secreting T-cells in peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Thaw cryopreserved patient PBMCs. Plate 2x10⁵ cells per well.
-
Stimulation: Add this compound peptide pools (e.g., at 10 µg/mL) to appropriate wells. Use a positive control (e.g., Phytohaemagglutinin, PHA) and a negative control (e.g., DMSO vehicle).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash, then add streptavidin-alkaline phosphatase (ALP) conjugate and incubate for 1 hour.
-
Wash, then add the BCIP/NBT substrate solution. Spots will form where IFN-γ was secreted.
-
-
Analysis: Stop the reaction by washing with distilled water. Dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Protocol: High-Performance Liquid Chromatography (HPLC) for Tryptophan and Kynurenine
Objective: To measure the concentrations of tryptophan and kynurenine in patient plasma to determine the Kyn/Trp ratio, a key pharmacodynamic biomarker of IDO1 activity.
Methodology:
-
Sample Preparation:
-
Collect blood in EDTA tubes and centrifuge to separate plasma.
-
To 100 µL of plasma, add 100 µL of 10% Trichloroacetic Acid (TCA) to precipitate proteins.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
System: A reverse-phase HPLC system with UV detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mobile phase consisting of 15 mM sodium acetate buffer (pH 4.0) and acetonitrile (97:3 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Monitor tryptophan via UV detection at 280 nm.
-
Monitor kynurenine via UV detection at 365 nm.
-
-
Quantification: Calculate concentrations based on standard curves generated from known concentrations of pure tryptophan and kynurenine. The Kyn/Trp ratio is calculated from these values.
Protocol: Immunohistochemistry (IHC) for IDO1 and CD8 Expression
Objective: To visualize and quantify the expression of IDO1 and the infiltration of CD8+ T-cells in formalin-fixed, paraffin-embedded (FFPE) tumor biopsy tissue.
Methodology:
-
Slide Preparation: Cut 4-5 µm sections from FFPE tumor blocks and mount on charged slides. Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a protein block solution (e.g., horse serum).
-
Primary Antibody Incubation: Incubate slides overnight at 4°C with primary antibodies against IDO1 (e.g., rabbit anti-IDO1) and CD8 (e.g., mouse anti-CD8).
-
Secondary Antibody & Detection:
-
Apply a polymer-based detection system (e.g., HRP-conjugated anti-rabbit and AP-conjugated anti-mouse) to detect both targets simultaneously on the same slide (multiplex IHC).
-
Develop with appropriate chromogens (e.g., DAB for IDO1, resulting in a brown stain; and Fast Red for CD8, resulting in a red stain).
-
-
Counterstaining & Mounting: Lightly counterstain with hematoxylin to visualize cell nuclei. Dehydrate, clear, and coverslip the slides.
-
Analysis: Scan slides using a digital pathology scanner. Use image analysis software to quantify the percentage of IDO1-positive cells and the density of CD8+ T-cells (cells/mm²) within the tumor and stromal compartments.
Conclusion
This compound offers a distinct, immunological approach to targeting the tryptophan-catabolizing IDO1 pathway. By inducing a targeted T-cell response against IDO1-expressing cells, it aims to dismantle the immunosuppressive tumor microenvironment at its source. The ultimate impact on tryptophan metabolism is a restoration of normal metabolite balance, which serves as a critical biomarker for the vaccine's therapeutic effect. Continued clinical investigation in melanoma, SCCHN, and other solid tumors will further elucidate the potential of this innovative cancer vaccine strategy.[1][2]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 5. Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]
- 7. Frontiers | Immunomodulatory Effects of Tryptophan Metabolism in the Glioma Tumor Microenvironment [frontiersin.org]
- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo and In Vitro Models for Studying Imsamotide Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo and in vitro models utilized to study the effects of Imsamotide (also known as IO102), a peptide-based immunotherapy targeting the enzyme Indoleamine 2,3-dioxygenase (IDO1). This document outlines the mechanism of action, details experimental methodologies, presents quantitative data from key studies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is an investigational immunotherapy designed to stimulate the immune system to recognize and attack cancer cells. It functions by inhibiting the enzymatic activity of IDO1, which is a key immunosuppressive enzyme often overexpressed by tumor cells and in the tumor microenvironment.
IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. This process has two main immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan in the tumor microenvironment inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.
-
Kynurenine Accumulation: The accumulation of kynurenine and its metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.
By inhibiting IDO1, this compound aims to reverse these immunosuppressive effects, thereby restoring and enhancing the anti-tumor immune response. This compound is often investigated in combination with other immunotherapies, such as PD-1 inhibitors, to achieve a synergistic anti-tumor effect.
Signaling Pathway of IDO1 Inhibition by this compound
The following diagram illustrates the signaling pathway affected by this compound's inhibition of IDO1.
Caption: IDO1 Inhibition Pathway by this compound.
In Vitro Models for Studying this compound
A variety of in vitro models are employed to characterize the activity and efficacy of IDO1 inhibitors like this compound. These assays are crucial for initial screening, mechanism of action studies, and determining drug potency.
Representative In Vitro Experimental Protocols
3.1.1. Cell-Based IDO1 Enzyme Activity Assay
This assay measures the direct inhibitory effect of this compound on IDO1 enzyme activity in a cellular context.
-
Cell Line: Human cancer cell lines known to express IDO1 upon stimulation, such as ovarian cancer (SKOV-3) or cervical cancer (HeLa) cells.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.
-
Add varying concentrations of this compound to the cell culture media.
-
After a further incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using a colorimetric assay or by HPLC/LC-MS.
-
-
Readout: The concentration of kynurenine produced is inversely proportional to the inhibitory activity of this compound. IC50 values can be calculated to determine the potency of the drug.
3.1.2. T-Cell Co-Culture Assay
This assay evaluates the ability of this compound to rescue T-cell proliferation and function from the immunosuppressive effects of IDO1-expressing cells.
-
Cell Lines: IDO1-expressing cancer cells (as above) and a T-cell line (e.g., Jurkat) or primary human T-cells.
-
Methodology:
-
Co-culture the IDO1-expressing cancer cells with T-cells in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin).
-
Treat the co-culture with different concentrations of this compound.
-
After 48-72 hours, assess T-cell proliferation using methods such as BrdU incorporation or CFSE dilution assays.
-
Measure cytokine production (e.g., IL-2, IFN-γ) in the supernatant by ELISA or multiplex bead array.
-
-
Readout: An increase in T-cell proliferation and pro-inflammatory cytokine production in the presence of this compound indicates its efficacy in overcoming IDO1-mediated immunosuppression.
Quantitative Data from In Vitro Studies
Preclinical data from IO Biotech has demonstrated that their dual-antigen vaccine, IO102-IO103, which includes this compound, generates strong T-cell responses. In vitro, vaccine-specific responses were detected in the blood of over 93% of patients during vaccination, with these reactive T cells comprising both CD4+ and CD8+ T cells that showed activity against IDO- and PD-L1-expressing cancer and immune cells.
In Vivo Models for Studying this compound
In vivo models are essential for evaluating the anti-tumor efficacy, pharmacokinetic, and pharmacodynamic properties of this compound in a whole-organism context.
Representative In Vivo Experimental Protocols
4.1.1. Syngeneic Mouse Tumor Models
These models utilize immunocompetent mice, which are crucial for studying immunotherapies like this compound.
-
Animal Model: Inbred mouse strains such as C57BL/6 or BALB/c.
-
Tumor Cell Line: Murine cancer cell lines that express IDO1, such as the CT26 colon carcinoma or B16 melanoma lines.
-
Methodology:
-
Implant tumor cells subcutaneously or orthotopically into the mice.
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, this compound in combination with anti-PD-1).
-
Administer this compound via a clinically relevant route (e.g., subcutaneous injection).
-
Monitor tumor growth over time using caliper measurements.
-
At the end of the study, collect tumors and blood for pharmacodynamic analysis.
-
-
Readouts:
-
Efficacy: Tumor growth inhibition (TGI) and overall survival.
-
Pharmacodynamics: Measurement of kynurenine and tryptophan levels in plasma and tumor homogenates.
-
Immunophenotyping: Analysis of tumor-infiltrating lymphocytes (TILs), including the ratio of CD8+ effector T cells to regulatory T cells, by flow cytometry or immunohistochemistry.
-
4.1.2. Humanized Mouse Models
These models involve engrafting human immune cells into immunodeficient mice, allowing for the study of human-specific immune responses to this compound.
-
Animal Model: Immunodeficient mouse strains such as NOD-scid IL2Rgamma(null) (NSG) mice.
-
Methodology:
-
Reconstitute the mice with human hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs).
-
Implant a human tumor cell line.
-
Treat the mice with this compound as described for the syngeneic models.
-
-
Readouts: Similar to syngeneic models, with a focus on the response of the human immune cell populations.
Quantitative Data from In Vivo Studies
Preclinical studies in mouse models have shown that the IO102-IO103 vaccine, containing this compound, can modulate the tumor microenvironment. These studies demonstrated that the vaccine triggers unique molecular changes not observed with PD-1 or PD-L1 inhibitors, suggesting a potentially synergistic mechanism.
Clinical Trial Data for this compound
This compound (IO102), in combination with IO103 (a PD-L1 targeting vaccine), has been evaluated in several clinical trials, primarily in patients with melanoma and head and neck squamous cell carcinoma (HNSCC).
Phase 1/2 Trial in Metastatic Melanoma (NCT03047928)
This trial evaluated this compound in combination with nivolumab in 30 anti-PD-1 therapy-naive patients with metastatic melanoma.
| Endpoint | Result | Confidence Interval (95% CI) |
| Overall Response Rate (ORR) | 80% | 62.7% - 90.5% |
| Complete Response (CR) | 43% | 27.4% - 60.8% |
| Median Progression-Free Survival (PFS) | 26 months | 15.4 - 69 months |
| Median Overall Survival (OS) | Not Reached | - |
Data from the NCT03047928 trial.
Phase 2 Basket Trial in Head and Neck Squamous Cell Carcinoma (IOB-022/KN-D38)
This cohort of the basket trial included 18 efficacy-evaluable patients with PD-L1 high (CPS ≥ 20) squamous cell carcinoma of the head and neck.
| Endpoint | Result |
| Overall Response Rate (ORR) | 44.4% |
| Median Progression-Free Survival (PFS) | 6.6 months |
| Disease Control Rate (DCR) | 66.7% |
Data from the IOB-022/KN-D38 trial.
Phase 3 Trial in Advanced Melanoma (IOB-013/KN-D18)
This pivotal trial is evaluating this compound in combination with pembrolizumab versus pembrolizumab alone as a first-line treatment for advanced melanoma. The primary endpoint is progression-free survival, with results anticipated in the first half of 2025.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the in vitro and in vivo evaluation of this compound.
Caption: In Vitro Experimental Workflow for this compound.
Caption: In Vivo Experimental Workflow for this compound.
Conclusion
The study of this compound's effects relies on a combination of robust in vitro and in vivo models. In vitro assays are critical for determining the drug's direct inhibitory activity on IDO1 and its ability to restore T-cell function in a controlled environment. In vivo models, particularly syngeneic mouse tumor models, are indispensable for evaluating anti-tumor efficacy and understanding the impact of this compound on the tumor microenvironment in an immunocompetent setting. The promising clinical trial data, especially in combination with PD-1 inhibitors, underscore the therapeutic potential of this IDO1-targeting immunotherapy. Further research and the completion of ongoing pivotal trials will be crucial in fully elucidating the clinical benefits of this compound for cancer patients.
The Ripple Effect: A Technical Guide to the Cellular Pathways Modulated by Imsamotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imsamotide (IO102 Hydrochloride) is a novel peptide-based immunotherapy currently under investigation for the treatment of various malignancies, including melanoma and head and neck cancers.[1] As an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), this compound targets a key mechanism of tumor-induced immunosuppression. Overexpression of IDO1 in the tumor microenvironment leads to the depletion of the essential amino acid tryptophan and the accumulation of its catabolites, collectively known as kynurenines. This metabolic shift creates a localized immunosuppressive milieu that impairs the function of effector T cells and promotes the activity of regulatory immune cells, thereby allowing cancer cells to evade immune surveillance. By inhibiting IDO1, this compound aims to reverse this immunosuppression and restore the anti-tumor immune response. This technical guide provides an in-depth exploration of the core cellular pathways affected by this compound treatment, supported by representative quantitative data from studies on other IDO1 inhibitors, detailed experimental protocols for key assays, and visualizations of the intricate signaling networks.
Core Mechanism of Action: IDO1 Inhibition
This compound's primary mechanism of action is the inhibition of the IDO1 enzyme. This action has two immediate and critical consequences within the tumor microenvironment:
-
Restoration of Tryptophan Levels: Tryptophan is essential for T-cell proliferation and function. Its depletion by IDO1 leads to the arrest of T-cell proliferation and the induction of anergy (a state of non-responsiveness).
-
Reduction of Kynurenine Production: Kynurenine and its downstream metabolites act as signaling molecules that promote an immunosuppressive environment. They contribute to the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.
The following sections delve into the specific intracellular signaling pathways that are modulated as a consequence of these two key events.
Cellular Pathways Affected by this compound Treatment
The inhibition of IDO1 by this compound initiates a cascade of downstream effects that reverberate through various immune and cancer cell signaling pathways.
T-Cell Signaling Pathways
T-cells are primary targets of the immunosuppressive effects of IDO1. This compound treatment is expected to restore their function through the modulation of several key signaling pathways:
-
General Control Nonderepressible 2 (GCN2) Pathway: In a tryptophan-depleted environment, uncharged tRNAs accumulate, leading to the activation of the stress-response kinase GCN2. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn inhibits global protein synthesis and induces T-cell anergy and apoptosis. IDO1 inhibitors, by restoring tryptophan levels, are expected to prevent GCN2 activation, thereby sustaining T-cell function and survival.[2][3][4][5]
-
Mammalian Target of Rapamycin Complex 1 (mTORC1) Pathway: The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Its activity is dependent on amino acid availability, including tryptophan. Tryptophan depletion by IDO1 inhibits mTORC1 signaling, leading to reduced T-cell proliferation and effector function. Treatment with an IDO1 inhibitor has been shown to relieve this inhibition and restore mTORC1 activity, as evidenced by the phosphorylation of its downstream target S6K.[2][3][6][7]
-
Aryl Hydrocarbon Receptor (AHR) Pathway: Kynurenine is a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a role in regulating immune responses. Activation of AHR in T-cells by kynurenine promotes the differentiation of naïve T-cells into immunosuppressive regulatory T-cells (Tregs). By reducing kynurenine levels, this compound is anticipated to decrease AHR activation, thereby limiting the generation of Tregs and favoring a more robust anti-tumor T-cell response.[8][9][10][11]
-
Vav1 Signaling Pathway: Vav1 is a crucial signaling protein in T-cells that is involved in T-cell receptor (TCR) signaling, leading to cytokine production and proliferation. While direct quantitative data for this compound is unavailable, the immunosuppressive environment created by IDO1 can dampen overall T-cell activation, including Vav1-mediated signaling. Reversal of this immunosuppression is expected to restore normal TCR signaling cascades.
Dendritic Cell (DC) Function
Dendritic cells are potent antigen-presenting cells (APCs) that are critical for initiating anti-tumor immune responses. IDO1 expression in DCs can render them tolerogenic, meaning they promote immune tolerance rather than activation. The effects of IDO1 inhibition on DCs are multifaceted:
-
Enhanced Immunogenicity: Treatment with the IDO1 inhibitor epacadostat has been shown to enhance the immunogenicity of dendritic cells, leading to increased production of pro-inflammatory cytokines like IFN-γ, TNFα, GM-CSF, and IL-8 by peptide-specific T-cells.[12]
-
Modulation of Maturation Markers: While some studies show that IDO1 inhibition does not significantly change the phenotype of mature DCs, others suggest it can lead to an increase in activated conventional DCs.[12]
Tumor Cell Signaling Pathways
Interestingly, the effects of IDO1 inhibition are not limited to immune cells. There is emerging evidence that IDO1 inhibitors can also directly or indirectly impact tumor cell signaling:
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Some studies suggest that IDO1 inhibitors can lead to the secretion of IL-6 from monocytes and macrophages. This IL-6 can then activate the JAK/STAT3 signaling pathway in tumor cells, which may promote tumor cell survival.[13][14][15] This highlights the complexity of targeting the IDO1 pathway and suggests that combination therapies may be necessary to overcome potential resistance mechanisms.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of various IDO1 inhibitors. It is important to note that while this compound is an IDO1 inhibitor, these data are from studies of other drugs in the same class (Linrodostat, Navoximod, Epacadostat) and should be considered illustrative of the expected effects.
Table 1: In Vitro Potency of IDO1 Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| Linrodostat | IDO1-HEK293 | Kynurenine Production | 1.1 nM (IC50) | [16] |
| Navoximod | IDO-expressing human DCs | T-cell Suppression | 80 nM (ED50) | [17] |
| Navoximod | HeLa cells | IDO1 Activity | 0.95 µM (EC50) | [17] |
| Epacadostat | P1.IDO1 cells | Kynurenine Production | Not specified, dose-response curve provided | [18][19] |
Table 2: Effect of IDO1 Inhibitors on T-Cell Proliferation
| Compound | Cell Type | Assay | Effect | Reference |
| Linrodostat | Human DC MLR | T-cell Proliferation | Restored T-cell proliferation | [20] |
| Navoximod | Human DC MLR | T-cell Proliferation | Restored robust T-cell responses (ED50 = 80 nM) | [17] |
| Epacadostat | Tumor-infiltrating lymphocytes | T-cell Activation | Increased T-cell activation in 2/5 NSCLC patient tumors | [21] |
Table 3: Effect of IDO1 Inhibitors on Cytokine Production
| Compound | Cell Type | Cytokine | Effect | Reference |
| Epacadostat | T-cells stimulated with peptide-pulsed DCs | IFN-γ, TNFα, GM-CSF, IL-8 | Significantly increased production | [12] |
| 1-MT | Murine macrophages (influenza infection model) | IL-6, TNF-α, IL-1β, IFN-β | Enhanced production | [22] |
| 1-MT | Human monocyte-derived DCs | IL-6, IL-1β, TNF-α, IL-10, TGF-β | No significant effect | [23] |
Table 4: Effect of IDO1 Inhibitors on Downstream Signaling Molecules
| Compound | Cell Type | Pathway/Molecule | Effect | Reference |
| D-1MT | HeLa and MCF-7 cells | mTORC1 (p-S6K) | Relieved IDO-mediated inhibition of mTORC1 activity | [6][7] |
| Various IDO1 inhibitors | Hepa-1c1c7 and HepG2 cells | AHR (CYP1A1 mRNA) | Induced AHR signaling | [8] |
| Apo-IDO1 inhibitors | Mouse colon cancer model | STAT3 (p-STAT3) | Increased p-STAT3 in tumor cells via IL-6 | [13][14][15] |
Mandatory Visualization
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effects on cellular pathways.
Western Blot for Phosphorylated Proteins (e.g., p-GCN2, p-mTOR, p-STAT3)
Objective: To detect and quantify the phosphorylation status of key signaling proteins following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (specific for the phosphorylated and total forms of the protein of interest).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Lysis:
-
Culture cells to desired confluency and treat with this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run at an appropriate voltage.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
T-Cell Proliferation Assay (CFSE-based)
Objective: To measure the effect of this compound on T-cell proliferation.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
T-cell isolation kit.
-
T-cell culture medium.
-
T-cell activators (e.g., anti-CD3/CD28 beads or PHA).
-
Flow cytometer.
Protocol:
-
T-Cell Isolation and Staining:
-
Isolate T-cells from peripheral blood mononuclear cells (PBMCs) using a T-cell isolation kit.
-
Resuspend T-cells at 1x10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate at 37°C for 10-15 minutes.
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells three times with culture medium.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Add T-cell activators to stimulate proliferation.
-
Treat the cells with various concentrations of this compound.
-
Culture the cells for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data to determine the percentage of proliferating cells and the number of cell divisions based on the halving of CFSE fluorescence with each division.
-
Dendritic Cell Maturation Assay
Objective: To assess the effect of this compound on the maturation of dendritic cells.
Materials:
-
Monocyte isolation kit.
-
DC culture medium supplemented with GM-CSF and IL-4.
-
Maturation stimulus (e.g., LPS).
-
Fluorochrome-conjugated antibodies against DC maturation markers (e.g., CD80, CD86, CD83, HLA-DR).
-
Flow cytometer.
Protocol:
-
Generation of Immature DCs:
-
Isolate monocytes from PBMCs.
-
Culture the monocytes in DC culture medium with GM-CSF and IL-4 for 5-7 days to generate immature DCs.
-
-
DC Maturation and Treatment:
-
Harvest the immature DCs and plate them in a 24-well plate.
-
Treat the cells with this compound for a specified duration.
-
Add a maturation stimulus (e.g., LPS) and incubate for another 24-48 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the DCs and wash with PBS.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against DC maturation markers.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of cells expressing each maturation marker and the mean fluorescence intensity (MFI) of expression.
-
Conclusion
This compound, as a potent inhibitor of IDO1, holds significant promise as an immunotherapeutic agent. Its mechanism of action, centered on the restoration of tryptophan and the reduction of kynurenine in the tumor microenvironment, leads to the modulation of a complex network of intracellular signaling pathways. By relieving the brakes on T-cell activation through the GCN2 and mTORC1 pathways, and by limiting the generation of immunosuppressive Tregs via the AHR pathway, this compound is poised to reinvigorate the anti-tumor immune response. Further research, particularly quantitative studies directly assessing the effects of this compound on these pathways, will be crucial in fully elucidating its therapeutic potential and in guiding its clinical development, potentially in combination with other immunotherapies to overcome adaptive resistance mechanisms. The experimental frameworks provided herein offer a robust starting point for researchers dedicated to advancing our understanding of this promising anti-cancer agent.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDO1 Signaling through GCN2 in a Subpopulation of Gr-1+ Cells Shifts the IFNγ/IL6 Balance to Promote Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IDO-GCN2 and autophagy in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indoleamine 2,3-Dioxgenase 1 (IDO1) Inhibitors Activate The Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. IDO1 Inhibition Promotes Activation of Tumor-intrinsic STAT3 Pathway and Induces Adverse Tumor-protective Effects [ouci.dntb.gov.ua]
- 14. IDO1 Inhibition Promotes Activation of Tumor-intrinsic STAT3 Pathway and Induces Adverse Tumor-protective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. eolas-bio.co.jp [eolas-bio.co.jp]
- 22. Drug analog inhibition of indoleamine 2,3-dioxygenase (IDO) activity modifies pattern recognition receptor expression and proinflammatory cytokine responses early during influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Evaluating Imsamotide Efficacy Using an In Vitro T-cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imsamotide (also known as IO102) is an investigational peptide-based immunotherapy being developed primarily for cancer treatment.[1] It functions by targeting and inhibiting the enzyme Indoleamine 2,3-dioxygenase (IDO).[1] IDO is frequently overexpressed in cancer cells and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and generating kynurenine metabolites, which collectively impair T-cell function and promote immune tolerance. By blocking IDO, this compound aims to reverse this immunosuppression, thereby enhancing the body's ability to mount an effective anti-tumor T-cell response.[1]
T-lymphocyte (T-cell) proliferation is a cornerstone of the adaptive immune response. Upon activation, T-cells undergo rapid clonal expansion to generate a sufficient number of effector cells capable of eliminating pathogens or malignant cells.[2][3] Therefore, assessing the ability of a therapeutic agent like this compound to promote or restore T-cell proliferation is a critical step in evaluating its immunomodulatory efficacy.
This document provides a detailed protocol for an in vitro T-cell proliferation assay using Carboxyfluorescein Succinimidyl Ester (CFSE) to quantify the dose-dependent effect of this compound on T-cell proliferation.
Assay Principle
The CFSE-based proliferation assay is a robust method for tracking cell divisions via flow cytometry.[4][5] CFSE is a cell-permeable dye that covalently binds to intracellular proteins. When cells divide, the CFSE label is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each successive generation.[6] This allows for the precise quantification of the percentage of dividing cells and the number of divisions they have undergone.
In this application, T-cells are isolated, labeled with CFSE, and then stimulated to proliferate in vitro. By treating the cells with varying concentrations of this compound, its effect on the proliferative capacity of T-cells can be accurately measured and quantified.
Putative Signaling Pathway of T-Cell Activation
T-cell activation is a complex process initiated by the T-cell receptor (TCR) recognizing an antigen presented by an antigen-presenting cell (APC).[7][8][9] This triggers a signaling cascade involving kinases like Lck and ZAP-70, leading to the activation of key transcription factors such as NFAT, AP-1, and NF-κB.[2][7] These factors drive the transcription of genes essential for T-cell function, including the cytokine Interleukin-2 (IL-2), a potent promoter of T-cell proliferation.[2][8][10] The NF-κB pathway, in particular, is crucial for promoting cell survival and proliferation.[11][12] Immunomodulatory agents can influence this pathway to either enhance or suppress the immune response.[13][14]
Figure 1. Putative T-Cell Activation Pathway and this compound's Role.
Experimental Workflow
The overall process involves isolating peripheral blood mononuclear cells (PBMCs), staining T-cells with CFSE, stimulating them in the presence of this compound, and finally analyzing the proliferation by flow cytometry.
Figure 2. Workflow for the CFSE-based T-cell proliferation assay.
Detailed Experimental Protocol
5.1. Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Reagents:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (Complete RPMI)
-
Phosphate-Buffered Saline (PBS)
-
Carboxyfluorescein Succinimidyl Ester (CFSE)
-
T-cell activation/expansion beads (e.g., anti-CD3/CD28 coated beads)
-
This compound (lyophilized powder, reconstituted in appropriate vehicle)
-
Vehicle control (e.g., DMSO or PBS)
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
5.2. Step-by-Step Methodology
-
Isolation of PBMCs:
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMC layer twice with PBS.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue.
-
-
-
Resuspend PBMCs in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 2.5–5 µM. Mix immediately by vortexing.[6]
-
Incubate for 10 minutes in a 37°C water bath, protected from light.[16]
-
Quench the staining reaction by adding 5 volumes of ice-cold Complete RPMI.
-
Wash the cells twice with Complete RPMI to remove any unbound CFSE.
-
Resuspend the final cell pellet in Complete RPMI at 1 x 10⁶ cells/mL.
-
-
Cell Culture and Treatment:
-
Plate 1 x 10⁵ CFSE-labeled cells per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in Complete RPMI.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle-only control.
-
Prepare the following control wells:
-
Unstimulated control: Cells + Vehicle (no stimulation)
-
Stimulated control: Cells + Vehicle + T-cell activation beads
-
-
Add T-cell activation beads to all wells except the unstimulated control, following the manufacturer's recommended ratio (e.g., 1 bead per 1 T-cell).
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest cells from the plate and transfer to FACS tubes.
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes on ice.
-
Wash the cells again with FACS buffer.
-
Resuspend cells in FACS buffer containing a viability dye.
-
Acquire data on a flow cytometer, ensuring to collect a sufficient number of events in the lymphocyte gate.
-
Data Analysis and Presentation
-
Gating Strategy:
-
Gate on live, single lymphocytes.
-
From the lymphocyte gate, identify the T-cell population (CD3+).
-
Analyze the CFSE fluorescence on the CD3+ T-cells (and optionally on CD4+ and CD8+ subsets).
-
-
Quantification:
-
The unstimulated cells will show a single bright peak of CFSE fluorescence (Generation 0).
-
Stimulated cells will show multiple peaks, with each successive peak representing a cell division and having half the fluorescence intensity of the previous one.
-
Use the flow cytometry software's proliferation analysis module to calculate metrics such as:
-
Division Index: The average number of divisions for all cells in the original population.
-
% Divided: The percentage of cells that have undergone at least one division.
-
Proliferation Index: The average number of divisions for only the cells that divided.
-
-
Representative Data
The following tables summarize hypothetical, yet expected, quantitative data from the assay.
Table 1: Effect of this compound on T-Cell Proliferation Metrics
| Treatment Group | Concentration (µM) | Division Index | % Divided Cells | Proliferation Index |
| Unstimulated Control | 0 | 0.05 | 4.5% | 1.10 |
| Stimulated Control | 0 (Vehicle) | 1.85 | 85.2% | 2.17 |
| This compound | 0.1 | 1.92 | 86.1% | 2.23 |
| This compound | 1 | 2.15 | 90.3% | 2.38 |
| This compound | 10 | 2.48 | 94.5% | 2.62 |
| This compound | 100 | 2.55 | 95.1% | 2.68 |
Table 2: Dose-Dependent Enhancement of Proliferation by this compound
| This compound Concentration (µM) | Proliferation (% of Stimulated Control) |
| 0.1 | 103.8% |
| 1 | 116.2% |
| 10 | 134.1% |
| 100 | 137.8% |
Note: Data are representative and for illustrative purposes only. Actual results may vary based on experimental conditions and donor variability.
Logical Relationship: Dose-Response
The expected outcome is that this compound will enhance T-cell proliferation in a dose-dependent manner, eventually reaching a plateau at higher concentrations.
Figure 3. Logical relationship of this compound action on T-cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High cell death | CFSE concentration too high (toxic). | Titrate CFSE concentration; start with a lower concentration (e.g., 1 µM). |
| Poor proliferation in stimulated control | Suboptimal stimulation. | Verify activity of anti-CD3/CD28 beads. Increase bead-to-cell ratio. Ensure cells are healthy. |
| Broad CFSE peak in Generation 0 | Uneven staining. | Ensure a single-cell suspension before staining. Vortex thoroughly upon adding CFSE. |
| High background proliferation | Donor PBMCs pre-activated. | Use freshly isolated cells from healthy donors. Ensure sterile technique. |
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. T-cell receptor - Wikipedia [en.wikipedia.org]
- 3. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CFSE dilution to study human T and NK cell proliferation in vitro. (2020) | Iñigo Terrén | 35 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. T-Cell Receptor (TCR) Overview | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Immune System Modulators to Treat Cancer - NCI [cancer.gov]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]
- 14. NF-κB pathway inhibitors preferentially inhibit breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mucosalimmunology.ch [mucosalimmunology.ch]
Application Note: Monitoring Imsamotide Immune Response Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Imsamotide (also known as IO102) is a peptide-based immunotherapy investigated for its role in cancer treatment.[1] Its primary mechanism of action is the inhibition of Indoleamine 2,3-dioxygenase (IDO1), an enzyme frequently overexpressed by tumor cells and antigen-presenting cells within the tumor microenvironment.[1][2] IDO1 facilitates immune evasion by depleting the essential amino acid tryptophan and producing metabolites like kynurenine, which collectively suppress the proliferation and function of effector T-cells while promoting regulatory T-cell (Treg) activity. By blocking IDO1, this compound aims to reverse this immunosuppressive state, thereby restoring and enhancing the anti-tumor activity of T-cells.[1]
Comprehensive immune monitoring is essential to understand the pharmacodynamic effects of this compound and to identify biomarkers of response.[3] Multiparameter flow cytometry is a powerful, single-cell analysis technique ideally suited for this purpose.[4][5] It enables detailed characterization and quantification of various immune cell subsets, assessment of their activation status, and measurement of their functional capacity, providing critical insights into the drug's in-vivo mechanism of action.[6]
This document provides detailed protocols for using flow cytometry to monitor the immunological effects of this compound treatment on peripheral blood mononuclear cells (PBMCs).
Key Immune Monitoring Assays by Flow Cytometry
Monitoring the effects of this compound requires a multi-faceted approach. The following assays provide a comprehensive overview of the key immunological changes expected following IDO1 inhibition.
-
T-Cell Immunophenotyping and Activation: To quantify major T-cell subsets and assess their activation state. Key markers include CD3, CD4, CD8 for lineage, and CD69, HLA-DR, CD137 (4-1BB) for activation.[7][8]
-
T-Cell Effector Function (Intracellular Cytokine Staining): To measure the functional capacity of T-cells by detecting the production of key anti-tumor cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[9]
-
Regulatory T-Cell (Treg) Quantification: To monitor the frequency of immunosuppressive Tregs, which are expected to be influenced by IDO1 pathway modulation. Key markers are CD4, CD25, and the transcription factor FoxP3.[10][11]
-
T-Cell Signaling (Phospho-Flow Cytometry): An advanced assay to measure the phosphorylation status of key intracellular signaling proteins downstream of T-cell receptor (TCR) engagement, providing a direct readout of signaling pathway activation.[12][13]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound and the general experimental workflow for immune monitoring.
Data Presentation
Quantitative data should be summarized to compare immune parameters before and after this compound treatment.
Table 1: T-Cell Subset Frequencies and Activation Status
| Parameter | Marker | Pre-Treatment (%) | Post-Treatment (%) | Fold Change |
|---|---|---|---|---|
| CD4+ T-Cells | CD3+CD4+ | 45.2 ± 5.1 | 44.8 ± 4.9 | 0.99 |
| CD8+ T-Cells | CD3+CD8+ | 25.8 ± 3.9 | 26.3 ± 4.2 | 1.02 |
| Activated CD4+ T-Cells | CD4+HLA-DR+ | 3.1 ± 1.2 | 9.8 ± 2.5 | 3.16 |
| Activated CD8+ T-Cells | CD8+CD137+ | 1.5 ± 0.8 | 7.5 ± 2.1 | 5.00 |
| Regulatory T-Cells | CD4+CD25+FoxP3+ | 6.2 ± 1.5 | 3.1 ± 0.9 | 0.50 |
Table 2: T-Cell Functional Response (Intracellular Cytokines)
| Parameter | Marker | Pre-Treatment (%) | Post-Treatment (%) | Fold Change |
|---|---|---|---|---|
| IFN-γ producing CD4+ | CD4+IFN-γ+ | 2.2 ± 0.9 | 8.9 ± 2.2 | 4.05 |
| IFN-γ producing CD8+ | CD8+IFN-γ+ | 5.4 ± 1.8 | 25.1 ± 6.3 | 4.65 |
| TNF-α producing CD4+ | CD4+TNF-α+ | 4.1 ± 1.1 | 15.3 ± 3.8 | 3.73 |
| TNF-α producing CD8+ | CD8+TNF-α+ | 9.8 ± 2.4 | 35.2 ± 7.9 | 3.59 |
Table 3: T-Cell Signaling (Phospho-Flow)
| Parameter | Marker | Pre-Treatment (MFI) | Post-Treatment (MFI) | Fold Change |
|---|---|---|---|---|
| pSLP-76 in CD4+ | CD4+pSLP-76+ | 350 ± 88 | 980 ± 210 | 2.80 |
| pERK1/2 in CD8+ | CD8+pERK1/2+ | 510 ± 120 | 1650 ± 350 | 3.24 |
(Note: Data are representative examples and presented as Mean ± SD. MFI = Mean Fluorescence Intensity.)
Experimental Protocols
1. PBMC Isolation from Whole Blood
-
Collect whole blood in heparin-coated tubes.
-
Dilute the blood 1:1 with sterile Phosphate Buffered Saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat wash step.
-
Resuspend the cell pellet in an appropriate buffer (e.g., RPMI-1640 with 10% FBS or PBS with 2% FBS) and perform a cell count.
2. Protocol for T-Cell Immunophenotyping and Activation Marker Staining
-
Adjust PBMC concentration to 1x10⁷ cells/mL in flow cytometry staining buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Add 100 µL of cell suspension (1x10⁶ cells) to each flow cytometry tube.
-
Add a pre-titrated amount of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, -CD4, -CD8, -HLA-DR, -CD69, -CD137).
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells by adding 2 mL of staining buffer and centrifuging at 350 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of staining buffer.
-
Acquire samples on a flow cytometer. If not acquiring immediately, resuspend in 1% paraformaldehyde (PFA) for fixation.
3. Protocol for Intracellular Cytokine Staining (ICS) [9][14]
-
Resuspend PBMCs in complete RPMI-1640 medium at 1-2x10⁶ cells/mL.
-
Transfer 1 mL of cell suspension into culture tubes.
-
Stimulate cells for 4-6 hours at 37°C with a stimulation cocktail (e.g., PMA and Ionomycin).
-
For the last 4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow cytokine accumulation within the cell.[14]
-
Harvest the cells and wash with PBS.
-
Perform surface staining as described in Protocol 2. It is recommended to stain surface antigens on live cells prior to fixation.[14]
-
After surface staining and washing, resuspend the cell pellet in 250 µL of a fixation buffer (e.g., Cytofix/Cytoperm™ buffer) and incubate for 20 minutes at 4°C.
-
Wash the cells with 1X Perm/Wash™ buffer.
-
Add pre-titrated fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) diluted in Perm/Wash™ buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Perm/Wash™ buffer.[9]
-
Resuspend in staining buffer and acquire on a flow cytometer.
4. Protocol for Regulatory T-Cell (FoxP3) Staining [11][15]
-
Isolate PBMCs and perform cell counting.
-
Perform surface staining for CD4 and CD25 as described in Protocol 2.
-
After washing, fix and permeabilize the cells using a specialized buffer system designed for nuclear transcription factors (e.g., Foxp3/Transcription Factor Staining Buffer Set). Follow the manufacturer's instructions.[11] This typically involves a 30-60 minute incubation at 4°C.
-
Wash the cells with the provided permeabilization buffer.
-
Add the anti-FoxP3 antibody, diluted in permeabilization buffer.
-
Incubate for at least 30 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer.
-
Resuspend in staining buffer for immediate acquisition on a flow cytometer.
5. Protocol for Phospho-Flow Cytometry [12][13][16]
-
Thaw and rest cryopreserved PBMCs in warm culture medium for at least 2 hours at 37°C.
-
Aliquot cells into flow cytometry tubes.
-
Stimulate cells with an appropriate activator (e.g., anti-CD3/CD28 antibodies) for a short, defined period (e.g., 2, 5, 15 minutes) at 37°C. Include an unstimulated control.
-
Immediately stop the stimulation by adding a pre-warmed PFA-based fixation buffer directly to the tube and vortexing. Incubate for 10-15 minutes at room temperature.[13]
-
Wash the cells and permeabilize by gently resuspending the pellet in ice-cold methanol. Incubate for 30 minutes on ice.[16]
-
Wash the cells thoroughly with staining buffer to remove the methanol.
-
Stain with a cocktail of antibodies against surface markers and intracellular phosphorylated proteins (e.g., anti-CD4, anti-CD8, anti-pERK1/2, anti-pSLP-76) for 60 minutes at room temperature.
-
Wash the cells and resuspend in staining buffer.
-
Acquire on a flow cytometer as soon as possible.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. precisionformedicine.com [precisionformedicine.com]
- 4. Immune monitoring technology primer: flow and mass cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Immune Monitoring of Clinical Trials to Advance Human Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Intracellular Cytokine Staining Protocol [anilocus.com]
- 10. Immunofluorescent Staining of Foxp3 in Frozen Sections [protocols.io]
- 11. Foxp3 Overview | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. Phospho-Flow Cytometry Based Analysis of Differences in T Cell Receptor Signaling Between Regulatory T Cells and CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How To Do Phospho-Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 14. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Imsamotide Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imsamotide (also known as IO102 or IDOlong) is a peptide-based immunotherapy currently under investigation for the treatment of various cancers, including melanoma and head and neck cancer.[1][2] As a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO1), this compound aims to counteract a key mechanism of tumor immune evasion.[2][3] IDO1 is frequently overexpressed in the tumor microenvironment, where it catalyzes the degradation of the essential amino acid tryptophan, leading to the suppression of effector T-cell function and the promotion of an immunosuppressive milieu.[4][5] By blocking IDO1, this compound seeks to restore anti-tumor immunity. These application notes provide detailed protocols for the formulation and in vivo evaluation of this compound in murine cancer models, based on preclinical studies.
Mechanism of Action: IDO1 Inhibition
This compound is a peptide vaccine that stimulates the immune system to target and eliminate cells expressing IDO1.[6] The overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolites, known as kynurenines.[4] This metabolic shift has profound immunosuppressive effects, including the arrest of effector T-cell proliferation and the activation of regulatory T-cells (Tregs).[5] By inducing a specific T-cell response against IDO1-expressing cells, this compound effectively reduces the source of this immunosuppression, thereby reactivating the anti-tumor immune response.
This compound Formulation for In Vivo Studies
For preclinical evaluation in mice, this compound peptides are formulated as a water-in-oil emulsion to enhance immunogenicity and provide sustained release. The adjuvant Montanide ISA-51 is commonly used for this purpose.[6]
Materials:
-
This compound (mouse IDO1-derived peptides)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Montanide ISA-51
-
Sterile 1 mL Luer-Lok syringes
-
Sterile Luer-Lok connector
-
Vortex mixer
Protocol:
-
Peptide Reconstitution: Dissolve the lyophilized this compound peptide in sterile PBS to the desired concentration. The final concentration should be twice the intended final injection concentration to account for the 1:1 emulsion.
-
Emulsification:
-
Draw an equal volume of the peptide solution and Montanide ISA-51 into two separate 1 mL syringes. For example, for a 200 µL final volume per mouse, draw 100 µL of the peptide solution and 100 µL of Montanide ISA-51.
-
Connect the two syringes using a sterile Luer-Lok connector.
-
Create the emulsion by rapidly passing the contents back and forth between the two syringes for at least 10 minutes.
-
The emulsion is ready when a stable, white, viscous liquid is formed. To test for stability, drop a small amount into a beaker of water. A stable emulsion will not disperse.
-
-
Storage: Use the prepared emulsion immediately. Do not store for extended periods.
In Vivo Animal Study Protocols
The following protocols are based on studies using the CT26 colon carcinoma model in BALB/c mice.[6]
Tumor Model Establishment
-
Cell Culture: Culture CT26 colon carcinoma cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Prophylactic Vaccination Protocol
This protocol assesses the ability of this compound to prevent tumor establishment.
| Parameter | Description |
| Animal Model | BALB/c mice, 6-8 weeks old |
| Vaccination Timing | 7 days prior to tumor cell injection |
| Formulation | This compound peptide emulsified in 50% Montanide ISA-51 |
| Route | Subcutaneous |
| Dose Volume | 200 µL per mouse |
| Tumor Challenge | 1 x 10^6 CT26 cells subcutaneously |
| Primary Endpoint | Tumor growth inhibition, survival |
Therapeutic Vaccination Protocol
This protocol evaluates the efficacy of this compound in treating established tumors.
| Parameter | Description |
| Animal Model | BALB/c mice with established CT26 tumors |
| Vaccination Timing | 7 days following tumor cell injection |
| Formulation | This compound peptide emulsified in 50% Montanide ISA-51 |
| Route | Subcutaneous |
| Dose Volume | 200 µL per mouse |
| Combination Therapy | Can be combined with anti-PD1 antibodies |
| Primary Endpoint | Reduction in tumor growth, survival |
Quantitative Data Summary
Preclinical studies have demonstrated the anti-tumor efficacy of this compound peptide vaccination. While specific tumor growth inhibition percentages are not detailed in the available literature, the results consistently show a significant delay in tumor growth and enhanced anti-tumor responses, particularly when combined with checkpoint inhibitors like anti-PD1 antibodies.[6]
| Study Type | Animal Model | Key Findings |
| Prophylactic Vaccination | CT26 in BALB/c | Elicited a significant anti-tumor response, preventing or delaying tumor outgrowth.[6] |
| Therapeutic Vaccination | CT26 in BALB/c | Demonstrated anti-tumor effects on established tumors.[6] |
| Combination Therapy | CT26 in BALB/c | Combination with anti-PD1 antibody resulted in an enhanced anti-tumor response and complete tumor elimination in some mice.[6] |
Conclusion
This compound represents a promising peptide-based immunotherapy that targets the immunosuppressive IDO1 pathway. The formulation of this compound with an adjuvant such as Montanide is crucial for inducing a robust anti-tumor immune response in vivo. The provided protocols for formulation and administration in a syngeneic mouse model of colon cancer offer a framework for the preclinical evaluation of this compound's efficacy. Further studies are warranted to optimize dosing and scheduling, both as a monotherapy and in combination with other immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. IO Biotech Presents Pre-Clinical Data Highlighting the Potential of Additional Therapeutic Cancer Vaccine Candidates at the 2025 Annual Meeting of the Society for Immunotherapy of Cancer | INN [investingnews.com]
- 3. IO Biotech, Inc. - IO Biotech Presents New Data at AACR 2025 Supporting Dual Mechanism and Immune Activation of Cancer Vaccines IO102-IO103 and IO170 [investors.iobiotech.com]
- 4. iobiotech.com [iobiotech.com]
- 5. Peptide vaccination in Montanide adjuvant induces and GM-CSF increases CXCR3 and Cutaneous Lymphocyte Antigen expression by tumor antigen-specific CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iobiotech.com [iobiotech.com]
Application Notes and Protocols for Imsamotide Treatment in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imsamotide, also known as IO102, is a peptide-based cancer vaccine designed to elicit a T-cell mediated immune response against cells expressing Indoleamine 2,3-dioxygenase (IDO1). IDO1 is an immunosuppressive enzyme overexpressed in many cancers that plays a crucial role in tumor immune evasion by catabolizing the essential amino acid tryptophan. This leads to a tryptophan-depleted microenvironment and the accumulation of immunosuppressive metabolites, collectively known as kynurenines, which inhibit T-cell function and promote regulatory T-cell (Treg) development. This compound aims to break this tolerance by activating and expanding IDO1-specific T-cells, thereby promoting an anti-tumor immune response. These application notes provide detailed protocols for the use of this compound in preclinical syngeneic mouse models, a critical tool for evaluating immuno-oncology therapies.[1][2][3]
Mechanism of Action
This compound is a vaccine that targets IDO1-expressing cells. The administration of the this compound peptide vaccine is designed to stimulate the host's immune system to recognize and eliminate cells that express IDO1. In the tumor microenvironment, IDO1 is expressed by both tumor cells and various immune cells. By targeting these cells, this compound treatment is expected to reduce immunosuppression and enhance the efficacy of anti-tumor immune responses.
Signaling Pathway of IDO1-Mediated Immunosuppression
Caption: IDO1 signaling pathway and this compound's mechanism of action.
Data Presentation
The following tables summarize quantitative data from preclinical studies of an IDO1-derived peptide vaccine in a CT26 syngeneic mouse model. The data is extracted from graphical representations in the cited literature and should be considered approximate.
Table 1: Prophylactic this compound Treatment in CT26 Syngeneic Mouse Model
| Treatment Group | Day 10 Tumor Volume (mm³) | Day 15 Tumor Volume (mm³) | Day 20 Tumor Volume (mm³) |
| Untreated | ~150 | ~400 | ~800 |
| Vehicle (Montanide) | ~150 | ~400 | ~800 |
| This compound (EP2 Peptide) | ~50 | ~100 | ~200 |
Data is estimated from tumor growth curves in Dey et al., 2020.[1]
Table 2: Therapeutic this compound Treatment in CT26 Syngeneic Mouse Model
| Treatment Group | Day 15 Tumor Volume (mm³) | Day 20 Tumor Volume (mm³) | Day 25 Tumor Volume (mm³) |
| Vehicle (Montanide) | ~250 | ~600 | ~1000 |
| This compound (EP2 Peptide) | ~200 | ~400 | ~600 |
| This compound (EP2+EP6 Peptides) | ~150 | ~250 | ~400 |
Data is estimated from tumor growth curves in Dey et al., 2020.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound treatment in syngeneic mouse models, based on published studies.
Syngeneic Mouse Model Establishment
Objective: To establish solid tumors in immunocompetent mice for evaluating the efficacy of this compound.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c for CT26 tumors)
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles (27-gauge)
Protocol:
-
Culture CT26 cells in complete medium to ~80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
This compound Vaccine Formulation and Administration
Objective: To prepare and administer the this compound peptide vaccine.
Materials:
-
This compound peptide(s) (mouse-specific IDO1-derived peptides)
-
Adjuvant (e.g., Montanide ISA 51 VG)
-
Sterile water for injection
-
Syringes and needles (27-gauge)
Protocol:
-
Dissolve the this compound peptide(s) in sterile water. For combination treatments, peptides can be mixed. A typical concentration is 50 µg of each peptide per dose.[1]
-
Emulsify the peptide solution with an equal volume of Montanide adjuvant by vortexing or sonication until a stable emulsion is formed.
-
Administer the vaccine subcutaneously at the base of the tail.
Prophylactic Treatment Protocol
Objective: To evaluate the ability of this compound to prevent or delay tumor establishment.
Caption: Workflow for prophylactic this compound treatment.
Protocol:
-
Seven days prior to tumor cell implantation, administer a single dose of the this compound vaccine.[1]
-
On day 0, implant tumor cells as described in Protocol 1.
-
Monitor tumor growth and animal health until the study endpoint.
Therapeutic Treatment Protocol
Objective: To assess the efficacy of this compound on established tumors.
Caption: Workflow for therapeutic this compound treatment.
Protocol:
-
Implant tumor cells on day 0 as described in Protocol 1.
-
Allow tumors to establish for one week.
-
On day 7, begin this compound vaccine administration.
-
Administer booster vaccinations every two weeks thereafter.[1]
-
Monitor tumor growth and animal health until the study endpoint.
Analysis of Immune Response
Objective: To characterize the immune response following this compound treatment.
Materials:
-
Flow cytometry antibodies (e.g., for CD4, CD8, FoxP3, CD45, CD11b, Gr1)
-
Spleens and tumors from euthanized mice
-
ELISA kits for cytokine analysis (e.g., IFN-γ, IL-10)
Protocol:
-
At the study endpoint, harvest spleens and tumors.
-
Prepare single-cell suspensions from the tissues.
-
Stain cells with fluorescently-labeled antibodies for flow cytometric analysis of immune cell populations (e.g., T-cell subsets, myeloid-derived suppressor cells).
-
Analyze cytokine levels in serum or from cultured splenocytes using ELISA.
Conclusion
The provided protocols and data serve as a comprehensive guide for the preclinical evaluation of this compound in syngeneic mouse models. These models are invaluable for understanding the in vivo mechanism of action and anti-tumor efficacy of this novel cancer vaccine. Adherence to these detailed methodologies will facilitate reproducible and robust preclinical studies, ultimately informing the clinical development of this compound.
References
- 1. Peptide vaccination directed against IDO1-expressing immune cells elicits CD8+ and CD4+ T-cell-mediated antitumor immunity and enhanced anti-PD1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iobiotech.com [iobiotech.com]
- 3. Peptide vaccination directed against IDO1-expressing immune cells elicits CD8+ and CD4+ T-cell-mediated antitumor immunity and enhanced anti-PD1 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Imsamotide-Induced T-Cell Response with ELISpot Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imsamotide (also known as IO102) is a novel investigational cancer vaccine designed to elicit a T-cell mediated immune response against tumor cells expressing Indoleamine 2,3-dioxygenase (IDO). IDO is an immunosuppressive enzyme that is overexpressed in many cancers, enabling tumors to evade the host immune system. By targeting IDO, this compound aims to reverse this immunosuppressive tumor microenvironment and promote anti-tumor immunity. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level, making it an ideal tool to measure the cellular immune response induced by this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing the ELISpot assay to assess this compound-induced T-cell responses.
Mechanism of Action: this compound and T-Cell Activation
This compound is a peptide-based vaccine that targets and inhibits the IDO enzyme. IDO is a key metabolic enzyme that catalyzes the degradation of the essential amino acid tryptophan into kynurenine.[1][2] In the tumor microenvironment, elevated IDO activity leads to tryptophan depletion and an accumulation of kynurenine metabolites. This has a profound immunosuppressive effect by:
-
Inhibiting Effector T-cell Proliferation and Function: Tryptophan is essential for T-cell proliferation. Its depletion arrests T-cell cycle and induces a state of anergy (unresponsiveness).
-
Promoting Regulatory T-cell (Treg) Differentiation: The accumulation of kynurenine promotes the differentiation of naive T-cells into immunosuppressive Tregs.
-
Suppressing Natural Killer (NK) Cell Activity.
By inhibiting IDO, this compound restores local tryptophan levels and reduces kynurenine production, thereby reversing the immunosuppressive effects and leading to the activation and expansion of tumor-specific effector T-cells.[1][2]
Experimental Protocols
Principle of the ELISpot Assay
The ELISpot assay is a highly sensitive immunoassay that quantifies the number of cells secreting a specific analyte, such as a cytokine. Peripheral blood mononuclear cells (PBMCs) from this compound-treated subjects are cultured in the wells of an ELISpot plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., Interferon-gamma, IFN-γ). When T-cells are stimulated with this compound peptides, they secrete IFN-γ, which is captured by the antibody on the plate membrane. After washing away the cells, a biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that precipitates as a colored spot at the location of each cytokine-secreting cell. Each spot represents a single reactive T-cell.
Materials and Reagents
-
Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate)
-
This compound (IO102) peptide pool
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
96-well PVDF membrane ELISpot plates
-
CO2 incubator (37°C, 5% CO2)
-
ELISpot plate reader and analysis software
-
Phytohemagglutinin (PHA) or other mitogen (positive control)
-
Cell culture medium without peptide (negative control)
Detailed Protocol for this compound-Specific IFN-γ ELISpot Assay
Day 1: Plate Coating
-
Pre-wet the ELISpot plate by adding 15 µL of 35% ethanol to each well for 1 minute.
-
Wash the plate five times with 200 µL/well of sterile PBS.
-
Coat the plate with 100 µL/well of the capture antibody diluted in coating buffer to the manufacturer's recommended concentration.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Incubation
-
Aspirate the coating antibody and wash the plate five times with 200 µL/well of sterile PBS.
-
Block the membrane by adding 200 µL/well of complete RPMI-1640 medium and incubate for at least 30 minutes at room temperature.
-
Thaw cryopreserved PBMCs and resuspend in complete RPMI-1640 medium. Perform a cell count and viability assessment.
-
Prepare the following in separate tubes:
-
Test Wells: this compound peptide pool at the desired final concentration (e.g., 5-10 µg/mL).
-
Positive Control: PHA at a final concentration of 5 µg/mL.
-
Negative Control: Cell culture medium alone.
-
-
Aspirate the blocking medium from the plate.
-
Add 100 µL of the prepared peptide solutions, positive control, or negative control to the appropriate wells.
-
Add 100 µL of the PBMC suspension (typically 2-3 x 10^5 cells/well) to each well.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 3: Spot Development and Analysis
-
Aspirate the cells from the wells.
-
Wash the plate five times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL/well of the biotinylated detection antibody diluted in dilution buffer.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL/well of the streptavidin-enzyme conjugate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST, followed by two washes with PBS.
-
Add 100 µL/well of the substrate solution and incubate at room temperature until distinct spots emerge (typically 5-15 minutes).
-
Stop the reaction by washing the plate thoroughly with deionized water.
-
Allow the plate to dry completely in the dark.
-
Count the spots in each well using an automated ELISpot reader.
Data Presentation and Analysis
The results of the ELISpot assay are typically expressed as the number of spot-forming cells (SFCs) per million PBMCs. The response to this compound is calculated by subtracting the mean number of spots in the negative control wells from the mean number of spots in the this compound-stimulated wells. A positive response is generally defined as a spot count in the stimulated wells that is at least twice the background and above a certain threshold (e.g., 10 SFCs per 10^6 PBMCs).
Example Data from a Clinical Trial of an IDO/PD-L1 Cancer Vaccine (IO102/IO103)
The following tables summarize hypothetical ELISpot data based on published findings from a clinical trial of an IDO/PD-L1 cancer vaccine.[3] This data illustrates the type of results that can be obtained and how they can be presented.
Table 1: IFN-γ ELISpot Response to this compound (IO102) in Patients with Metastatic Melanoma
| Patient ID | Treatment Cycle | Pre-treatment SFCs/10^6 PBMCs | Post-treatment SFCs/10^6 PBMCs | Fold Change |
| MM-001 | Cycle 2 | 5 | 85 | 17.0 |
| MM-002 | Cycle 2 | 2 | 15 | 7.5 |
| MM-003 | Cycle 2 | 10 | 150 | 15.0 |
| MM-004 | Cycle 2 | 8 | 40 | 5.0 |
| MM-005 | Cycle 2 | 3 | 12 | 4.0 |
| MM-006 | Cycle 4 | 6 | 110 | 18.3 |
| MM-007 | Cycle 4 | 4 | 65 | 16.3 |
| MM-008 | Cycle 4 | 12 | 200 | 16.7 |
Table 2: Summary of T-Cell Responses to this compound (IO102) and a PD-L1 Peptide Vaccine (IO103)
| Vaccine Target | Number of Patients Assessed | Number of Responders (%) | Median SFCs/10^6 PBMCs (Responders) |
| This compound (IDO) | 25 | 18 (72%) | 95 |
| PD-L1 Peptide | 25 | 15 (60%) | 78 |
Conclusion
The ELISpot assay is a robust and highly sensitive method for the quantitative assessment of this compound-induced T-cell responses. Its ability to detect low-frequency, antigen-specific T-cells makes it an invaluable tool in the clinical development of this compound and other cancer immunotherapies. The protocols and data presentation formats provided in these application notes offer a framework for researchers and clinicians to effectively monitor the immunogenicity of this compound and its potential to generate a meaningful anti-tumor immune response.
References
Application Notes and Protocols for Preclinical Administration of Imsamotide in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imsamotide (also known as IO102 Hydrochloride or IDOlong) is a peptide-based immunotherapy designed to inhibit the enzyme Indoleamine 2,3-dioxygenase (IDO).[1][2] IDO is frequently overexpressed in the tumor microenvironment, where it plays a crucial role in immune evasion by depleting the essential amino acid tryptophan and producing immunosuppressive metabolites known as kynurenines.[3][4] This leads to the suppression of effector T-cell function and the enhancement of regulatory T-cell (Treg) activity.[5][6] By blocking IDO, this compound aims to reverse this immunosuppressive state and restore anti-tumor immunity.[2]
Checkpoint inhibitors, such as antibodies targeting Programmed Cell Death Protein 1 (PD-1) or its ligand (PD-L1), have revolutionized cancer therapy by releasing the "brakes" on the immune system.[7][8] However, a significant number of patients do not respond to checkpoint inhibitor monotherapy.[9] Preclinical evidence strongly suggests that combining IDO inhibitors like this compound with checkpoint inhibitors can produce a synergistic anti-tumor effect.[10][11] This combination therapy strategy targets two distinct immunosuppressive mechanisms, leading to enhanced T-cell activation, increased infiltration of cytotoxic T-lymphocytes into the tumor, and ultimately, more potent tumor growth inhibition.[12][13]
These application notes provide a comprehensive overview of the preclinical administration of this compound in combination with checkpoint inhibitors, including detailed experimental protocols and a summary of expected quantitative outcomes.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. labcorp.com [labcorp.com]
- 5. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iobiotech.com [iobiotech.com]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Cytokines in Predicting the Response and Adverse Events Related to Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcan.org [bcan.org]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 11. Randomized phase 3 trial of IO102-IO103 plus pembrolizumab versus pembrolizumab alone in patients with previously untreated, unresectable, or metastatic melanoma. - ASCO [asco.org]
- 12. Targeting anti-PD1-resistant tumors via indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. - ASCO [asco.org]
- 13. IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Imsamotide Technical Support Center: Troubleshooting Stability and Solubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing potential stability and solubility challenges when working with Imsamotide (also known as IO102 Hydrochloride) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are stability and solubility important for my experiments?
A1: this compound is a peptide-based immunotherapy drug designed to inhibit the enzyme Indoleamine 2,3-dioxygenase (IDO).[1][2] As a peptide therapeutic, its proper three-dimensional structure is critical for its biological activity. Instability can lead to aggregation, precipitation, and loss of function, compromising experimental results. Ensuring its solubility in your chosen buffer is the first step to a successful experiment.
Q2: What are the general signs of this compound instability in my experimental buffer?
A2: Signs of instability can include:
-
Visual changes: Cloudiness, turbidity, or visible precipitates in the solution.
-
Changes in concentration: A decrease in the measured concentration of soluble this compound over time.
-
Loss of biological activity: Reduced efficacy in your experimental assays.
-
Formation of aggregates: Detectable high molecular weight species using techniques like size-exclusion chromatography (SEC).
Q3: What are the recommended storage conditions for this compound?
A3: While specific instructions from the supplier should always be followed, peptide-based drugs like this compound are typically stored at low temperatures to minimize degradation. General recommendations often include storage at -20°C or -80°C for long-term use and 2-8°C for short-term use once reconstituted.[3][4] Avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: I am seeing precipitation when I reconstitute this compound. What could be the cause?
A4: Precipitation upon reconstitution can be due to several factors, including:
-
Inappropriate solvent: The chosen solvent may not be optimal for this compound.
-
Incorrect pH: The pH of the reconstitution buffer may be close to the isoelectric point (pI) of this compound, where its net charge is zero, and solubility is at a minimum.
-
High concentration: Attempting to dissolve the peptide at a concentration above its solubility limit in that specific buffer.
-
Rapid reconstitution: Not allowing sufficient time for the peptide to dissolve completely.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during my experiment.
-
Question: I observed precipitation after adding this compound to my experimental buffer. How can I resolve this?
-
Answer:
-
Check the pH of your buffer: Ensure the pH is at least 1-2 units away from the isoelectric point (pI) of this compound. While the exact pI of this compound is not publicly available, you may need to test a range of pH values.
-
Modify your buffer composition: Consider adding excipients that can enhance solubility. Common options include:
-
Amino acids: Arginine and glycine can help reduce aggregation and improve solubility.[5]
-
Sugars: Sugars like sucrose or trehalose can act as stabilizers.
-
Non-ionic surfactants: A low concentration (e.g., 0.01-0.1%) of surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface adsorption and aggregation.[5]
-
-
Lower the this compound concentration: Your working concentration may be too high for the current buffer system. Try performing a dilution series to find the optimal concentration.
-
Perform a solubility screening study: Before conducting your main experiment, it is advisable to test the solubility of this compound in a variety of buffers to identify the most suitable one.
-
Issue 2: I am observing a loss of this compound activity over time.
-
Question: My this compound solution seems to lose its biological activity after a few hours at room temperature. What can I do?
-
Answer:
-
Work at lower temperatures: Whenever possible, perform experimental manipulations on ice to minimize thermal degradation.
-
Prepare fresh solutions: For critical experiments, reconstitute this compound immediately before use. Avoid using stock solutions that have been stored for extended periods at room temperature.
-
Assess for aggregation: Use Size Exclusion Chromatography (SEC) to check for the presence of soluble aggregates, which can be inactive.
-
Consider buffer components: Some buffer components can accelerate degradation. For example, phosphate buffers can sometimes catalyze the degradation of peptides. Consider switching to a different buffering agent like histidine or citrate.[6]
-
Illustrative Data on this compound Solubility and Stability
Disclaimer: The following tables present hypothetical data for illustrative purposes to guide experimental design, as specific data for this compound is not publicly available.
Table 1: Illustrative Solubility of this compound in Common Laboratory Buffers
| Buffer (50 mM) | pH | Maximum Solubility (mg/mL) | Observations |
| Phosphate Buffered Saline (PBS) | 7.4 | ~0.5 | May show slight precipitation over time |
| Tris-HCl | 7.5 | ~0.8 | Generally clear solution |
| Histidine-HCl | 6.0 | > 2.0 | Recommended for better stability |
| Acetate | 5.0 | > 2.0 | Good solubility, but pH may affect assay |
Table 2: Illustrative Stability of this compound (1 mg/mL) in Different Buffers at 4°C over 7 Days
| Buffer System (50 mM, pH 6.5) | % Monomer Remaining (Day 7) | % Aggregate Formation (Day 7) |
| Phosphate Buffer | 85% | 15% |
| Histidine Buffer | 95% | 5% |
| Histidine Buffer + 0.02% Polysorbate 20 | >98% | <2% |
| Citrate Buffer | 92% | 8% |
Key Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Add the recommended volume of a suitable sterile buffer (e.g., 50 mM Histidine, pH 6.0) to the vial to achieve the desired stock concentration.
-
Gently swirl the vial to dissolve the peptide. Do not vortex , as this can cause aggregation.
-
Allow the vial to sit at room temperature for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution for any particulates. If present, the solution may need to be filtered through a low-protein-binding 0.22 µm filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Assessment of this compound Stability by Size Exclusion Chromatography (SEC)
-
Prepare a stock solution of this compound in the buffer of interest.
-
Incubate the solution under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution.
-
Inject the aliquot onto an SEC column suitable for peptide analysis.
-
Elute with a suitable mobile phase (e.g., PBS) at a constant flow rate.
-
Monitor the eluate using a UV detector at 280 nm.
-
Analyze the resulting chromatogram to quantify the percentage of monomeric this compound and any high molecular weight aggregates or low molecular weight fragments.
Visualizations
Caption: this compound inhibits the IDO enzyme in the tumor microenvironment.
Caption: Workflow for assessing this compound stability in various buffers.
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. research.yorkhospitals.nhs.uk [research.yorkhospitals.nhs.uk]
- 4. Preparation & Storage | PHESGO® (pertuzumab / trastuzumab / hyaluronidase-zzxf) [phesgo-hcp.com]
- 5. Formulation strategies in immunotherapeutic pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoclonal antibody and protein therapeutic formulations for subcutaneous delivery: high-concentration, low-volume vs. low-concentration, high-volume - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Imsamotide in preclinical studies
This technical support center provides troubleshooting guidance for researchers encountering potential off-target effects during preclinical studies with Imsamotide (IO102), a peptide-based immunotherapy targeting Indoleamine 2,3-dioxygenase (IDO1).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. Question: We are observing an unexpected phenotype in our animal model that does not seem to correlate with IDO1 inhibition. How can we determine if this is an off-target effect of this compound?
Answer:
An unexpected phenotype could arise from several factors, including off-target interactions. A systematic approach is necessary to investigate this.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is engaging its intended target, IDO1, in your model. Measure IDO1 expression in relevant tissues and assess the downstream effects of its inhibition, such as a decrease in kynurenine levels.
-
In-Silico Analysis: Perform a sequence homology search (e.g., using BLAST) to identify potential off-target proteins with sequences similar to IDO1. This can provide a list of candidates for further investigation.
-
In-Vitro Selectivity Profiling: Test the binding affinity and functional activity of this compound against related enzymes, primarily IDO2 and Tryptophan 2,3-dioxygenase (TDO), which are the most likely off-targets.[1][2] A significant interaction with these enzymes could explain the unexpected phenotype.
-
Control Groups: Ensure your study includes appropriate control groups, such as a vehicle control and potentially a control peptide with a scrambled sequence to account for non-specific peptide effects.
-
Phenotype Rescue: If a specific off-target is identified, attempt to "rescue" the phenotype by co-administering a specific inhibitor for that off-target, if available.
2. Question: Our in-vitro assays show variable efficacy of this compound across different cell lines. Could this be due to off-target effects?
Answer:
Variable efficacy can be due to multiple factors, including differences in IDO1 expression, cellular context, or potential off-target effects.
Troubleshooting Steps:
-
Quantify IDO1 Expression: Correlate the efficacy of this compound with the expression level of IDO1 in each cell line. Cell lines with low or absent IDO1 expression should not respond to the drug if the effect is on-target.
-
Assess Off-Target Expression: In cell lines showing an unexpected response (either efficacy in the absence of IDO1 or lack of efficacy despite high IDO1 expression), quantify the expression of potential off-target proteins like IDO2 and TDO.
-
Functional Assays: In cell lines expressing potential off-targets, measure the effect of this compound on their activity. For example, in a cell line expressing TDO but not IDO1, does this compound still impact tryptophan metabolism?
-
Knockout/Knockdown Models: Use CRISPR/Cas9 or shRNA to create knockout or knockdown cell lines for IDO1 and potential off-targets. This will allow you to definitively assess which protein is responsible for the observed effect of this compound.
3. Question: We are observing unexpected immunomodulatory effects that are not consistent with the known role of IDO1 inhibition. How should we investigate this?
Answer:
Unexpected immunomodulatory effects could be due to interactions with other immune checkpoint pathways or receptors.
Troubleshooting Steps:
-
Immune Cell Profiling: Perform comprehensive immune cell profiling (e.g., by flow cytometry or single-cell RNA sequencing) of the tumor microenvironment and peripheral blood in your animal models. Look for changes in immune cell populations that are not typically associated with IDO1 inhibition.
-
Receptor Binding Assays: Screen this compound against a panel of known immune checkpoint receptors and other relevant cell surface proteins to identify any unintended binding.
-
Signaling Pathway Analysis: If an off-target interaction is identified, investigate the downstream signaling pathways affected by this interaction in relevant immune cells. This can be done using techniques like Western blotting for key signaling proteins or reporter assays.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Target | Binding Affinity (Kd) | IC50 (Functional Assay) |
| IDO1 | 5 nM | 15 nM |
| IDO2 | 500 nM | >1000 nM |
| TDO | >1000 nM | >1000 nM |
This table illustrates the kind of data researchers should generate to confirm the selectivity of this compound. A highly selective compound will show significantly greater affinity and inhibitory activity for its on-target (IDO1) compared to potential off-targets.
Table 2: Experimental Readouts for On-Target vs. Off-Target Effects
| Experimental Model | Primary Readout (On-Target) | Potential Readout (Off-Target) |
| IDO1-expressing tumor cells | Decreased kynurenine production | Apoptosis in the absence of IDO1 expression |
| Co-culture of T cells and tumor cells | Increased T cell proliferation and cytokine release | Suppression of T cell activity in IDO1-knockout tumor cells |
| In vivo tumor model | Tumor growth inhibition, increased intratumoral T cells | Unexpected organ toxicity (e.g., liver, kidney) |
Experimental Protocols
Protocol 1: Assessing this compound Selectivity using a Cell-Based Functional Assay
-
Cell Culture: Culture cell lines engineered to overexpress human IDO1, IDO2, or TDO.
-
Compound Treatment: Seed the cells in 96-well plates and treat with a serial dilution of this compound for a specified period (e.g., 48 hours).
-
Tryptophan Depletion Measurement: After treatment, collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant using a colorimetric assay or by LC-MS.
-
Data Analysis: Plot the kynurenine concentration against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each enzyme.
Protocol 2: Investigating Off-Target Liabilities using a Counter-Screening Assay
-
Target Selection: Based on in-silico analysis, select a panel of potential off-target proteins.
-
Binding Assay: Perform a direct binding assay (e.g., Surface Plasmon Resonance - SPR, or ELISA) to measure the affinity of this compound to each purified off-target protein.
-
Functional Assay: For any identified off-target with a functional activity (e.g., an enzyme or receptor), perform a relevant functional assay (e.g., enzymatic assay, reporter gene assay) to determine if this compound modulates its activity.
-
Data Interpretation: A confirmed off-target hit is one where there is both significant binding and functional modulation.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
Technical Support Center: Optimizing Imsamotide and Checkpoint Inhibitor Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the combination of Imsamotide (IO102) and checkpoint inhibitors.
FAQs - General
Q1: What is this compound (IO102) and what is its mechanism of action in cancer therapy?
A1: this compound, also known as IO102, is an investigational, off-the-shelf, immune-modulatory therapeutic cancer vaccine.[1][2][3] It is designed to stimulate the activation and expansion of T cells against cells that express Indoleamine 2,3-dioxygenase (IDO).[1][4][5] IDO is an enzyme that is often overexpressed by tumor cells and immune-suppressive cells in the tumor microenvironment (TME), and it plays a crucial role in helping cancer cells evade the immune system.[6][7] By targeting IDO-expressing cells, this compound aims to kill both tumor cells and immune-suppressive cells, thereby modulating the TME to favor an anti-tumor immune response.[2]
Q2: What is the rationale for combining this compound with a checkpoint inhibitor?
A2: Checkpoint inhibitors, such as anti-PD-1 (e.g., pembrolizumab) or anti-PD-L1 antibodies, work by blocking signals that suppress T-cell activity, thus "releasing the brakes" on the immune system to attack cancer cells.[8] However, many tumors have additional mechanisms of immune evasion, such as the expression of IDO. The combination of this compound with a checkpoint inhibitor is based on the hypothesis of a synergistic effect.[9] While the checkpoint inhibitor blocks one major immune escape pathway (e.g., PD-1/PD-L1), this compound targets another by eliminating IDO-expressing immunosuppressive cells. This dual approach is intended to create a more robust and durable anti-tumor immune response.[1][4]
Q3: What is the IO102-IO103 vaccine combination?
A3: IO102-IO103 is a dual-antigen therapeutic cancer vaccine.[1][4] It combines this compound (IO102), which targets IDO-expressing cells, with IO103, a vaccine component that targets cells expressing Programmed Death-Ligand 1 (PD-L1).[1][4][5] This combination is designed to simultaneously attack two key mechanisms of immune suppression in the tumor microenvironment.[1][4]
FAQs - Experimental Design & Protocols
Q1: What are the key in vitro assays to assess the efficacy of this compound?
A1: Key in vitro assays focus on demonstrating the inhibition of IDO1 activity and the subsequent restoration of T-cell function. A common approach involves a co-culture system.[10]
Experimental Protocol: In Vitro IDO1 Inhibition and T-Cell Activation Assay
Objective: To determine the ability of this compound to inhibit IDO1 activity in cancer cells and rescue T-cell activation.
Methodology:
-
Cell Culture:
-
Co-culture Setup:
-
Seed the cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cancer cells with varying concentrations of this compound.
-
Add the T cells to the wells with the cancer cells.
-
Include appropriate controls: T cells alone, cancer cells alone, and co-culture without this compound.
-
-
Readouts:
-
IDO1 Activity: After a set incubation period (e.g., 48-72 hours), measure the concentration of kynurenine (the product of IDO1 activity) in the culture supernatant using a colorimetric assay or LC-MS.[11]
-
T-cell Proliferation: Assess T-cell proliferation using methods such as CFSE staining followed by flow cytometry, or a standard BrdU or ³[H]-thymidine incorporation assay.[12]
-
T-cell Activation Markers: Analyze the expression of T-cell activation markers (e.g., CD69, CD25) by flow cytometry.
-
Cytokine Production: Measure the levels of key cytokines (e.g., IFN-γ, IL-2) in the culture supernatant by ELISA or a multiplex bead-based assay.
-
Q2: How can I assess the in vivo efficacy of the this compound and checkpoint inhibitor combination in a preclinical model?
A2: Syngeneic mouse tumor models are the gold standard for evaluating the in vivo efficacy of immunotherapies.
Experimental Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.
Methodology:
-
Animal Model:
-
Tumor Implantation:
-
Inject the tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Anti-PD-1 antibody alone
-
This compound + anti-PD-1 antibody
-
-
-
Dosing and Administration:
-
Administer this compound and the anti-PD-1 antibody according to a predetermined schedule. Dosing should be based on previous studies or dose-finding experiments.
-
-
Efficacy Endpoints:
-
Tumor Growth: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Survival: Monitor the mice for survival.
-
Tumor-Infiltrating Lymphocytes (TILs): At the end of the study, excise the tumors and analyze the TIL population by flow cytometry for different immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells).
-
Systemic Immune Response: Collect blood samples to analyze peripheral immune cell populations and cytokine levels.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in in vitro kynurenine measurements. | Inconsistent IFN-γ stimulation of cancer cells. Cell density variation. Assay timing. | Ensure consistent IFN-γ concentration and incubation time. Use a consistent cell seeding density. Standardize the timing of supernatant collection. |
| No rescue of T-cell proliferation in co-culture assay. | This compound concentration is too low. T-cell viability is compromised. Other immunosuppressive mechanisms are at play. | Perform a dose-response curve for this compound. Check T-cell viability with a viability dye (e.g., trypan blue, PI). Profile the cancer cell line for other immunosuppressive factors. |
| Lack of synergistic effect in in vivo studies. | Suboptimal dosing or scheduling of the combination therapy.[8] The chosen tumor model is not responsive. The immune response is being suppressed by other mechanisms. | Conduct a dose-escalation and scheduling study to find the optimal combination regimen.[8] Use a different tumor model known to be responsive to immunotherapy. Analyze the tumor microenvironment for other immunosuppressive cells or molecules. |
| High toxicity observed in the in vivo combination therapy group. | Overlapping toxicities of the two agents. The dose of one or both agents is too high in the combination setting. | Reduce the dose of one or both agents in the combination arm. Stagger the administration of the two agents. |
| Difficulty in detecting a vaccine-specific T-cell response. | The frequency of specific T cells is low. The assay is not sensitive enough. The timing of the measurement is not optimal. | Use a more sensitive assay like ELISPOT.[15] Enrich for antigen-specific T cells before the assay. Collect samples at multiple time points post-vaccination. |
Data Summaries
Table 1: Clinical Trial Data for IO102-IO103 in Combination with Pembrolizumab in Advanced Melanoma (Phase 3 IOB-013/KN-D18 Trial)
| Endpoint | IO102-IO103 + Pembrolizumab | Pembrolizumab Alone | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 19.4 months | 11.0 months | 0.77 (0.58-1.00) | 0.0558 |
| Overall Response Rate (ORR) | 44.8% | 41.2% | - | - |
| Median PFS in PD-L1 Negative Patients | 16.6 months | 3.0 months | 0.54 (0.35-0.85) | - |
| Data presented at the 2025 ESMO Congress.[16] |
Table 2: Clinical Trial Data for IO102-IO103 in Combination with Pembrolizumab in First-Line PD-L1 High Metastatic NSCLC (Phase 2 Trial)
| Endpoint | Value |
| Confirmed Overall Response Rate (ORR) | 48.4% (95% CI: 30-67) |
| Disease Control Rate | 80.6% |
| Progression-Free Survival (PFS) at 6 months | 61% |
| Data from a cohort of 31 evaluable patients.[17] |
Signaling Pathways & Workflows
Diagram 1: Mechanism of Action of this compound (IO102) and Checkpoint Inhibitor Combination
References
- 1. IO Biotech, Inc. - IO Biotech Presents New Data at AACR 2024 Further Supporting Dual Mechanism of Action of Lead Cancer Vaccine, IO102-IO103 [investors.iobiotech.com]
- 2. iobiotech.com [iobiotech.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. IO Biotech Presents New Data Further Supporting Dual Mechanism of Action of Lead Cancer Vaccine [drug-dev.com]
- 5. bionews.com [bionews.com]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Timing and Sequence Critical for Immunotherapy Combination - NCI [cancer.gov]
- 9. Randomized phase 3 trial of IO102-IO103 plus pembrolizumab versus pembrolizumab alone in patients with previously untreated, unresectable, or metastatic melanoma. - ASCO [asco.org]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncnursingnews.com [oncnursingnews.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Imsamotide and Other IDO1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Imsamotide and other prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, supported by available experimental data. The information is presented to facilitate a clear understanding of their mechanisms, efficacy, and the methodologies used in their evaluation.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a crucial role in tumor immune escape.[1] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a tumor microenvironment that is hostile to effector T cells and promotes the function of regulatory T cells (Tregs).[1] The development of IDO1 inhibitors has been a significant focus in immuno-oncology, aiming to reverse this immunosuppressive effect and enhance anti-tumor immunity.[2] This guide focuses on a comparative analysis of this compound, a peptide-based immunotherapy, and other small molecule IDO1 inhibitors such as Epacadostat, Navoximod, and Linrodostat.
Overview of Compared IDO1 Inhibitors
While all targeting the IDO1 pathway, the inhibitors discussed herein exhibit distinct mechanisms of action.
-
This compound (IO102): A peptide-based immunotherapy designed to elicit a T-cell response against IDO1-expressing cells. Unlike small molecule inhibitors that target the enzyme's catalytic activity, this compound aims to induce an immune response that eliminates the cells producing the immunosuppressive enzyme.[3][4]
-
Epacadostat (INCB024360): An orally available, potent, and highly selective reversible competitive inhibitor of the IDO1 enzyme.[5] It was a lead candidate in the field, though it failed to meet its primary endpoint in a pivotal Phase 3 trial in combination with pembrolizumab for melanoma.[1]
-
Navoximod (GDC-0919/NLG-919): A potent, orally bioavailable small molecule inhibitor of the IDO1 pathway.[6]
-
Linrodostat (BMS-986205): An orally available, irreversible inhibitor of IDO1.[7] Its mechanism of binding to the apo-form of IDO1 and competing with heme for the active site distinguishes it from competitive inhibitors like Epacadostat.[8]
Quantitative Data Comparison
Direct head-to-head clinical trial data comparing this compound with other IDO1 inhibitors is not yet available. However, preclinical studies and individual clinical trial results provide a basis for a comparative assessment of their pharmacological activity and clinical efficacy.
Preclinical Comparative Data of Small Molecule IDO1 Inhibitors
A preclinical study compared the pharmacodynamic effects of three representative IDO1 inhibitors: PCC0208009, INCB024360 (Epacadostat), and NLG919 (Navoximod).[6]
| Parameter | PCC0208009 | INCB024360 (Epacadostat) | NLG919 (Navoximod) |
| In Vitro IDO1 Inhibition | Effective at ≥ 2 nM | Similar to PCC0208009 | Less potent than PCC0208009 & INCB024360 |
| Duration of Action (In Vitro) | > 72 hours | Not specified | Not specified |
| PBMC Proliferation Enhancement | Higher enhancement | Lower than PCC0208009 | Lower than PCC0208009 |
| Inhibition of Kyn/Trp Ratio (In Vivo) | Similar to INCB024360 | Similar to PCC0208009 | Less potent than PCC0208009 & INCB024360 |
| Tumor Suppression (In Vivo) | Similar to other inhibitors | Similar to other inhibitors | Similar to other inhibitors |
Data sourced from a preclinical comparative study.[6]
Clinical Efficacy of IDO1 Inhibitors in Combination Therapies
The primary clinical development strategy for IDO1 inhibitors has been in combination with immune checkpoint inhibitors. The following table summarizes key efficacy data from clinical trials.
| Inhibitor | Combination Agent | Cancer Type | Trial Phase | Overall Response Rate (ORR) |
| This compound (IO102/IO103) | Pembrolizumab | 1L Advanced Melanoma | Phase 3 | Pending (Results to be presented at ESMO 2025)[3] |
| Epacadostat | Pembrolizumab | Advanced Melanoma | Phase 3 (ECHO-301) | Did not meet primary endpoint of improving PFS vs. pembrolizumab alone[1] |
| Epacadostat | Pembrolizumab | Multiple Advanced Cancers | Phase 1/2 (ECHO-202) | 40.3% (overall); 55% (melanoma)[9] |
| Navoximod | Atezolizumab | Advanced Solid Tumors | Phase 1 | 9% Partial Response[9] |
| Linrodostat | Nivolumab | Immunotherapy-naïve Advanced Bladder Cancer | Phase 1/2 | 37%[9] |
Note: ORR data are from different studies and not from direct head-to-head comparisons.
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway
The following diagram illustrates the immunosuppressive signaling pathway mediated by IDO1 and the points of intervention for IDO1 inhibitors.
Experimental Workflow for Evaluating IDO1 Inhibitors
This diagram outlines a typical preclinical workflow for the comparative evaluation of IDO1 inhibitors.
Experimental Protocols
In Vitro IDO1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against IDO1 enzymatic activity.
Methodology (based on a representative protocol[6]):
-
Cell Culture: Human HeLa cells, known to express IDO1 upon stimulation, are cultured in appropriate media.
-
IDO1 Induction: Cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.
-
Inhibitor Treatment: The stimulated cells are then treated with varying concentrations of the IDO1 inhibitors (e.g., Epacadostat, Navoximod).
-
Kynurenine Measurement: After a defined incubation period, the supernatant is collected, and the concentration of kynurenine, the product of the IDO1-catalyzed reaction, is measured using a colorimetric assay or high-performance liquid chromatography (HPLC).
-
IC50 Calculation: The kynurenine concentrations are plotted against the inhibitor concentrations, and the IC50 value is calculated as the concentration of the inhibitor that reduces kynurenine production by 50%.
In Vivo Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of IDO1 inhibitors in a living organism.
Methodology (based on a representative protocol[6]):
-
Animal Model: Syngeneic mouse models, such as CT26 or B16F10 tumor-bearing mice, are used. These models have a competent immune system, which is essential for evaluating immunotherapies.
-
Tumor Implantation: Tumor cells are implanted subcutaneously into the flanks of the mice.
-
Treatment Administration: Once the tumors reach a palpable size, the mice are randomized into treatment groups and receive the IDO1 inhibitors (e.g., via oral gavage) or a vehicle control.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Pharmacodynamic Analysis: Blood and tumor tissue samples are collected at specified time points to measure the ratio of kynurenine to tryptophan (Kyn/Trp) as a biomarker of IDO1 inhibition.
-
Immunophenotyping: At the end of the study, tumors are excised, and tumor-infiltrating lymphocytes (TILs) are isolated and analyzed by flow cytometry to assess changes in the populations of different immune cells (e.g., CD8+ T cells, CD4+ T cells).[6]
-
Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth. Secondary endpoints may include survival and immunological parameters.
Logical Relationships in Comparative Efficacy
The following diagram illustrates the logical framework for comparing the efficacy of different classes of IDO1 inhibitors.
Conclusion
This compound represents a distinct approach to targeting the IDO1 pathway by leveraging the immune system to eliminate IDO1-expressing cells, whereas small molecule inhibitors like Epacadostat, Navoximod, and Linrodostat directly inhibit the enzyme's catalytic activity. While direct comparative clinical data is limited, preclinical studies suggest differences in potency and duration of action among the small molecule inhibitors. The ultimate clinical efficacy of these different approaches, particularly in combination with other immunotherapies, will be clarified by ongoing and future clinical trials. The upcoming results from the Phase 3 trial of this compound in combination with pembrolizumab will be crucial in understanding its relative efficacy in the landscape of IDO1-targeted therapies.[3] Researchers should consider the different mechanisms of action and the available preclinical and clinical data when designing future studies and selecting candidates for further development.
References
- 1. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
A Comparative Guide to Validating On-Target Effects of Imsamotide on IDO1 Activity
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immuno-oncology target due to its role in promoting an immunosuppressive tumor microenvironment.[1][2][3] IDO1, a cytosolic enzyme, catalyzes the first and rate-limiting step in tryptophan catabolism, converting the essential amino acid L-tryptophan into N-formylkynurenine.[4] This process has two main immunosuppressive effects: the depletion of tryptophan, which is necessary for T-cell proliferation, and the accumulation of downstream metabolites like kynurenine, which actively suppress effector T-cells and promote regulatory T-cell (Treg) differentiation.[1][2][3]
Consequently, inhibiting the IDO1 pathway is a promising strategy in cancer therapy. Therapeutic interventions primarily fall into two distinct categories: direct enzymatic inhibition by small molecules and immune-mediated targeting of IDO1-expressing cells. This guide provides a detailed comparison of Imsamotide (IO102), a peptide-based vaccine, with several small-molecule inhibitors, focusing on their mechanisms of action and the experimental methods used to validate their on-target effects.
Mechanisms of Action: A Tale of Two Strategies
The approaches to neutralizing IDO1's immunosuppressive effects are fundamentally different. This compound employs the host immune system to eliminate IDO1-expressing cells, whereas small-molecule inhibitors directly block the enzyme's catalytic function.
This compound (IO102): An Anti-IDO1 Immunotherapy this compound is a peptide-based vaccine, also known as IDOlong.[5][6] It is composed of long peptides derived from the IDO1 protein sequence. The core mechanism is to induce a robust and specific T-cell response against cells that express IDO1.[7][8] By presenting these peptides to the immune system, the vaccine stimulates the generation of both CD8+ cytotoxic T-lymphocytes and CD4+ helper T-cells that can recognize and eliminate IDO1-positive cells, which include tumor cells as well as certain suppressive immune cells within the tumor microenvironment.[8][9] Therefore, its "on-target effect" is not the inhibition of an enzymatic pathway but the targeted destruction of specific cells.
Small-Molecule IDO1 Inhibitors: Direct Enzymatic Blockade In contrast, small-molecule inhibitors are designed to directly interfere with the IDO1 enzyme's ability to catabolize tryptophan. They can be classified by their specific mechanism of interaction with the enzyme:
-
Epacadostat (INCB024360): A potent and selective, orally available inhibitor that acts as a reversible, competitive inhibitor of IDO1 with respect to tryptophan.[10][11] It has shown high selectivity for IDO1 over the related enzymes IDO2 and TDO.[11]
-
Linrodostat (BMS-986205): An irreversible "suicide" inhibitor that is highly potent and selective for IDO1.[12][13] It occupies the heme cofactor-binding site, preventing the activation of the IDO1 pathway.[13][14]
-
Navoximod (GDC-0919): A potent, orally bioavailable inhibitor that exhibits non-competitive kinetics with respect to tryptophan.[11][15][16] It also shows some limited activity against TDO.[11]
-
Indoximod (1-Methyl-D-tryptophan): This agent has a unique mechanism. It does not directly inhibit the IDO1 enzyme. Instead, it acts downstream as a tryptophan mimetic, reversing the immunosuppressive effects of tryptophan depletion by reactivating the mTORC1 pathway in T-cells.[17][18][19][20][21] It may also modulate the aryl hydrocarbon receptor (AhR), which is activated by kynurenine.[17][21]
The following diagram illustrates the distinct points of intervention for these different therapeutic modalities within the IDO1 pathway.
Comparative Performance Data
Validating the on-target effects of these compounds requires distinct methodologies. For small molecules, this involves measuring enzymatic inhibition, whereas for this compound, it involves quantifying an antigen-specific immune response. The table below summarizes key performance metrics.
| Compound | Mechanism of Action | Primary Target | Key Performance Metric | Selectivity (vs. TDO) |
| This compound | Peptide Vaccine | IDO1-Expressing Cells | Induction of IDO1-specific T-cell response[5][9] | N/A |
| Epacadostat | Reversible, Competitive Inhibitor | IDO1 Enzyme | IC50: ~10-15 nM (cell-based)[11][22][23] | >1000-fold vs. IDO1[11] |
| Linrodostat | Irreversible Inhibitor | IDO1 Enzyme | IC50: ~1.1-1.7 nM (cell-based)[12][22][24] | >1000-fold vs. IDO1[12][13] |
| Navoximod | Non-Competitive Inhibitor | IDO1 Enzyme | EC50: 75 nM (cell-based)[15][16][22] | ~10-20-fold vs. IDO1[11] |
| Indoximod | Downstream Pathway Inhibitor | mTORC1 / AhR Pathways | Reverses T-cell suppression (EC50: ~70 nM for mTORC1)[11] | N/A (acts downstream) |
Experimental Protocols for Validating On-Target Effects
The validation of this compound and small-molecule inhibitors requires fundamentally different experimental approaches, detailed below.
IDO1 Activity Assay (for Small-Molecule Inhibitors)
This cell-based assay is the standard method for quantifying the inhibitory potential of small molecules on IDO1 enzymatic activity. The primary readout is the concentration of kynurenine produced by cells engineered or induced to express IDO1.
Objective: To measure the concentration of an inhibitor required to reduce IDO1-mediated kynurenine production by 50% (IC50).
Methodology:
-
Cell Culture and IDO1 Induction:
-
Inhibitor Treatment:
-
A serial dilution of the test inhibitor (e.g., Epacadostat, Linrodostat) is prepared and added to the cells. Control wells receive vehicle only.
-
-
Tryptophan Catabolism:
-
The cells are incubated for a defined period (e.g., 24-48 hours) to allow for the enzymatic conversion of tryptophan from the culture medium into kynurenine.[16]
-
-
Kynurenine Quantification:
-
The cell culture supernatant is harvested.
-
Kynurenine concentration is measured. A common method involves adding trichloroacetic acid (TCA) to the supernatant, followed by incubation at 50°C to hydrolyze N-formylkynurenine to kynurenine.[25]
-
The kynurenine is then reacted with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which forms a yellow product.[12]
-
The absorbance is read at 480 nm using a plate reader. Alternatively, HPLC or fluorescence-based methods can be used for more sensitive quantification.[4][25][26]
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of kynurenine.
-
The percentage of IDO1 inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve.[23]
-
IFN-γ ELISpot Assay (for this compound Vaccine)
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. For this compound, it is used to validate the on-target effect by measuring the number of T-cells that produce IFN-γ in response to stimulation with the IDO1-derived vaccine peptides.[27][28][29]
Objective: To determine the frequency of this compound-specific, IFN-γ-secreting T-cells in peripheral blood mononuclear cells (PBMCs) from vaccinated subjects.
Methodology:
-
Plate Preparation:
-
A 96-well ELISpot plate with a PVDF membrane is coated with an anti-IFN-γ capture antibody and incubated overnight.[30]
-
The plate is washed and blocked to prevent non-specific binding.
-
-
Cell Plating and Stimulation:
-
PBMCs are isolated from the blood of vaccinated subjects.
-
A known number of PBMCs (e.g., 2-3 x 10^5 cells/well) are added to the coated wells.[29]
-
Cells are stimulated with the this compound (IDO1) peptides.
-
Control wells are included: negative control (cells with no peptide) and positive control (cells with a mitogen like PHA to induce non-specific IFN-γ secretion).[29]
-
-
Incubation:
-
The plate is incubated at 37°C in a CO2 incubator for 18-24 hours. During this time, activated T-cells secrete IFN-γ, which is captured by the antibodies on the membrane directly beneath the cell.
-
-
Detection:
-
Cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added to the wells.
-
After incubation and washing, an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added, which binds to the detection antibody.
-
-
Spot Development and Analysis:
-
A substrate solution is added, which is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each IFN-γ-secreting cell.
-
The plate is washed, dried, and the spots are counted using an automated ELISpot reader. The result is expressed as Spot-Forming Cells (SFCs) per million PBMCs.[29]
-
References
- 1. What is Epacadostat used for? [synapse.patsnap.com]
- 2. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. IO Biotech, Inc. - Exciting preclinical data confirm T-win MOA: IDO1 vaccine modulates tumor microenvironment leading to tumor reduction [investors.iobiotech.com]
- 8. A phase 1/2 trial of an immune-modulatory vaccine against IDO/PD-L1 in combination with nivolumab in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide vaccination directed against IDO1-expressing immune cells elicits CD8+ and CD4+ T-cell-mediated antitumor immunity and enhanced anti-PD1 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. selleckchem.com [selleckchem.com]
- 23. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. abcam.com [abcam.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. journals.asm.org [journals.asm.org]
- 29. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 2.12. ELISpot Assay [bio-protocol.org]
A Head-to-Head Comparison of Imsamotide with Other Cancer Vaccine Platforms
For Researchers, Scientists, and Drug Development Professionals
The field of therapeutic cancer vaccines is rapidly evolving, offering a promising frontier in immuno-oncology. These vaccines are designed to educate the patient's immune system to recognize and eliminate cancer cells. This guide provides a detailed, data-driven comparison of Imsamotide (formerly DPX-Survivac), a novel peptide-based cancer vaccine, with other leading vaccine modalities, including dendritic cell (DC) vaccines and personalized mRNA vaccines. The comparison focuses on their underlying technology, mechanism of action, clinical efficacy, and the experimental methods used to evaluate their performance.
Overview of Compared Cancer Vaccine Technologies
Therapeutic cancer vaccines can be broadly categorized based on their core technology. This comparison focuses on three distinct and clinically relevant platforms: peptide-based (this compound), autologous dendritic cell-based (Sipuleucel-T, DCVax-L), and personalized mRNA-based (Autogene Cevumeran).
| Feature | This compound (DPX-Survivac) | Sipuleucel-T (Provenge®) | DCVax®-L | Autogene Cevumeran |
| Technology Platform | Peptide-based vaccine with DepoVax™ delivery platform | Autologous Dendritic Cell (DC) Immunotherapy | Autologous Dendritic Cell (DC) Immunotherapy | Personalized mRNA Vaccine |
| Target Antigen(s) | Survivin (a tumor-associated antigen)[1][2][3] | Prostatic Acid Phosphatase (PAP)[4][5] | Autologous whole tumor lysate (multiple, patient-specific antigens)[6][7][8] | Up to 20 patient-specific neoantigens[9] |
| Antigen Source | Synthetic HLA-restricted peptides[3] | Recombinant fusion protein (PAP-GM-CSF)[5] | Patient's own tumor tissue[7][8] | Computationally identified from tumor DNA/RNA sequencing[9][10] |
| Personalization | Off-the-shelf (targets common antigen) | Autologous (patient's own cells) | Fully Personalized (patient's cells + patient's tumor antigens)[7][11] | Fully Personalized (patient-specific neoantigen mRNA)[9][12] |
| FDA Approval Status | Investigational | Approved for metastatic castrate-resistant prostate cancer (mCRPC)[13] | Investigational | Investigational |
Mechanism of Action: A Comparative Look
The fundamental goal of each vaccine is to activate a patient's T cells to recognize and kill tumor cells. However, the pathway to achieving this activation differs significantly between platforms.
This compound (Peptide-based)
This compound utilizes the DepoVax™ platform , a lipid-based formulation that creates a depot at the injection site. This platform encapsulates survivin-derived peptide antigens and an adjuvant. The depot effect allows for a sustained release of these components, continuously interacting with and activating immune cells over an extended period.[14] This process is designed to generate a robust and durable population of survivin-specific cytotoxic T lymphocytes (CTLs) that can infiltrate the tumor and eliminate cancer cells expressing survivin.[2][14]
Dendritic Cell (DC) Vaccines (Sipuleucel-T, DCVax-L)
DC vaccines are a form of autologous cellular immunotherapy. The process begins with collecting a patient's own immune cells, specifically antigen-presenting cells (APCs), via leukapheresis.[5] These cells are cultured ex vivo and activated.
-
For Sipuleucel-T , the APCs are cultured with a recombinant fusion protein, PAP-GM-CSF, which contains the prostatic acid phosphatase (PAP) antigen found on most prostate cancer cells.[5]
-
For DCVax-L , the DCs are pulsed with a lysate created from the patient's own surgically removed tumor, exposing them to a broad array of personal tumor antigens.[7][8]
The activated, antigen-loaded cells are then infused back into the patient, where they present the tumor antigens to T cells, primarily in the lymph nodes, to initiate an anti-tumor immune response.[4][15]
mRNA Vaccines (Autogene Cevumeran)
This is a highly personalized approach. First, a patient's tumor is sequenced to identify specific mutations that create neoantigens—proteins unique to the cancer cells.[10] An mRNA vaccine is then manufactured to encode for these specific neoantigens.[9] When administered, the mRNA is taken up by the patient's cells (particularly APCs), which then translate the mRNA to produce the neoantigens. These neoantigens are processed and presented on the cell surface, triggering a highly specific T-cell response targeted exclusively at the tumor cells, sparing healthy tissue.[16]
Clinical Efficacy and Safety Data
Direct head-to-head trials are rare; therefore, this section presents key findings from separate clinical trials to allow for an indirect comparison of performance. It is critical to note that trial populations, disease stages, and combination therapies vary, which significantly influences outcomes.
Table 2: Comparative Clinical Trial Performance
| Vaccine | Trial (NCT ID) | Cancer Type | Key Efficacy Results | Common Adverse Events |
| This compound | DeCidE1 (NCT02785250) | Recurrent Ovarian Cancer | ORR: 25.0% (platinum-sensitive), 18.2% (platinum-resistant). DCR: 63.2% (overall).[2] 79% disease control rate in another analysis.[17] | Mild-to-moderate injection site reactions.[17] |
| This compound + Pembrolizumab | SPiReL (NCT03349450) | Relapsed/Refractory DLBCL | In PD-L1+ patients: ORR: 85.7%, DCR: 85.7%, Median PFS: 230 days. | Grade 1/2 injection site reactions. Only 11% of treatment-related AEs were grade 3 or higher.[14] |
| Sipuleucel-T | IMPACT (NCT00065442) | Asymptomatic mCRPC | Median OS: 25.8 months (vs. 21.7 months with placebo). Reduced risk of death by 22.5% .[4][18] 3-year survival: 34% (vs. 11% with placebo).[4] | Chills, fever, fatigue, myalgia.[4][18] |
| DCVax-L | Phase 3 (NCT00045968) | Newly Diagnosed Glioblastoma | Median OS: Increased by 2.8 months vs. external controls. 5-year survival: 13% of patients.[19] | Generally mild, vaccination-related side effects.[8] |
| Autogene Cevumeran + Atezolizumab + Chemo | Phase 1 (NCT04161755) | Resected Pancreatic Cancer | Induced T-cell response in 50% of patients (8/16) . Responders had significantly longer recurrence-free survival than non-responders at median follow-ups of 1.5 and 3 years.[12][16] | Generally well-tolerated with no serious side effects reported in the Phase 1 trial.[12] |
ORR: Objective Response Rate; DCR: Disease Control Rate; OS: Overall Survival; PFS: Progression-Free Survival; DLBCL: Diffuse Large B-cell Lymphoma; mCRPC: metastatic Castration-Resistant Prostate Cancer.
Experimental Protocols for Immune Monitoring
Evaluating the efficacy of a cancer vaccine requires specialized assays to quantify the resulting immune response. Below are generalized protocols for two of the most common methods cited in cancer vaccine trials.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level, making it ideal for monitoring T-cell responses to vaccine antigens.[20][21]
Objective: To enumerate antigen-specific T cells (e.g., survivin-specific T cells for this compound) by measuring their secretion of cytokines like Interferon-gamma (IFN-γ) upon stimulation.[22]
Methodology:
-
Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ antibody) and incubated overnight.
-
Cell Plating: Peripheral Blood Mononuclear Cells (PBMCs), isolated from patient blood samples, are added to the wells.
-
Stimulation: Cells are stimulated with the target peptide antigens (e.g., survivin peptides). A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.
-
Incubation: The plate is incubated for 18-24 hours in a CO2 incubator to allow cytokine secretion. Secreted cytokines are captured by the antibodies on the membrane directly below the secreting cell.
-
Detection: Cells are washed away, and a biotinylated detection antibody for the same cytokine is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Visualization: A substrate is added that precipitates, forming a visible spot at the site of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.
Flow Cytometry for T-Cell Function
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells. In immunotherapy trials, it is used to identify specific T-cell populations, measure their activation status, and assess their function (e.g., cytokine production or degranulation).[23][24][25]
Objective: To characterize and quantify vaccine-induced T cells by staining for cell surface markers (e.g., CD3, CD8), activation markers (e.g., CD69, CD137), and intracellular cytokines (e.g., IFN-γ, TNF-α).[23]
Methodology:
-
Cell Stimulation: Similar to ELISpot, patient PBMCs are stimulated in vitro with the target antigens for several hours. A protein transport inhibitor (e.g., Brefeldin A) is added to trap cytokines inside the cell for intracellular staining.[23]
-
Surface Staining: Cells are washed and stained with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., anti-CD3, anti-CD8). This identifies the T-cell populations of interest.
-
Fixation and Permeabilization: Cells are treated with a fixation buffer to preserve their state, followed by a permeabilization buffer that creates pores in the cell membrane. This step is crucial for allowing antibodies to access intracellular targets.
-
Intracellular Staining: A second cocktail of fluorescently-labeled antibodies against intracellular targets (e.g., anti-IFN-γ, anti-TNF-α) is added.
-
Data Acquisition: The stained cells are run through a flow cytometer. Lasers excite the fluorophores on the antibodies, and detectors measure the emitted light from each individual cell.
-
Data Analysis: Specialized software is used to "gate" on specific populations (e.g., CD8+ T cells) and quantify the percentage of those cells that are positive for activation markers or cytokines, indicating an antigen-specific response.[23]
Conclusion
The landscape of cancer vaccines is diverse, with each platform offering unique advantages and facing distinct challenges.
-
This compound represents a sophisticated peptide vaccine approach. Its DepoVax™ platform facilitates a sustained immune response to the well-characterized survivin antigen. Being "off-the-shelf," it offers logistical advantages over personalized approaches. Clinical data, particularly in combination with checkpoint inhibitors, shows promising efficacy in solid and hematological cancers.[2][14]
-
Dendritic Cell Vaccines like Sipuleucel-T and DCVax-L were pioneers in cellular immunotherapy. Sipuleucel-T demonstrated a survival benefit in prostate cancer, leading to its FDA approval.[4] DCVax-L leverages the entire antigenic profile of a patient's tumor, offering a broad, personalized attack. However, the complex and costly manufacturing process remains a significant hurdle.
-
Personalized mRNA Vaccines such as Autogene Cevumeran are at the cutting edge of cancer immunotherapy. By targeting patient-specific neoantigens, they promise a highly precise anti-tumor response with minimal off-target effects.[26] Early trial data is encouraging, suggesting the induction of durable T-cell responses that correlate with delayed recurrence.[16][27]
For drug development professionals, the choice of platform depends on the specific therapeutic goal. Peptide-based vaccines like this compound offer a scalable solution for cancers with common tumor-associated antigens. In contrast, personalized DC and mRNA vaccines, while more complex, may be better suited for tumors with high mutational burdens, providing a tailored immune assault. The future likely lies in combining these vaccine strategies with other immunotherapies, such as checkpoint inhibitors, to overcome the immunosuppressive tumor microenvironment and achieve durable clinical benefits for patients.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Maveropepimut-S, a DPX-Based Immune-Educating Therapy, Shows Promising and Durable Clinical Benefit in Patients with Recurrent Ovarian Cancer, a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Sipuleucel-T (Provenge) Injection: The First Immunotherapy Agent (Vaccine) For Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. provenge.com [provenge.com]
- 6. nwbio.com [nwbio.com]
- 7. Dendritic cell immunotherapy for solid tumors: evaluation of the DCVax® platform in the treatment of glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DCVax®-L—Developed by Northwest Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A personalized mRNA vaccine has exhibited potential in the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mRNA Vaccine Shows Promise In Pancreatic Cancer Trial [forbes.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. mskcc.org [mskcc.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. onclive.com [onclive.com]
- 15. provenge.com [provenge.com]
- 16. Personalized mRNA Vaccine Shows Promise in Delaying Pancreatic Cancer Recurrence [trial.medpath.com]
- 17. bionews.com [bionews.com]
- 18. Putting the Pieces Together: Completing the Mechanism of Action Jigsaw for Sipuleucel-T - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abta.org [abta.org]
- 20. Immunologic monitoring of cancer vaccine trials using the ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immune Monitoring Assay of Cancer Vaccine - Creative Biolabs [creative-biolabs.com]
- 22. mdpi.com [mdpi.com]
- 23. miltenyibiotec.com [miltenyibiotec.com]
- 24. Assessment of Antitumor T-Cell Responses by Flow Cytometry After Coculture of Tumor Cells with Autologous Tumor-Infiltrating Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Advanced Flow Cytometry Assays for Immune Monitoring of CAR-T Cell Applications [frontiersin.org]
- 26. A critical review on cancer vaccines: a promising immunotherapy | Biomaterials and Polymers Horizon (inactive) [eaapublishing.org]
- 27. letswinpc.org [letswinpc.org]
A Comparative Analysis of Imsamotide and Standard-of-Care Immunotherapy in Melanoma and Head and Neck Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational immunotherapy Imsamotide (IO102-IO103) against current standard-of-care immunotherapies, primarily PD-1 inhibitors like pembrolizumab and nivolumab, for the treatment of advanced melanoma and head and neck squamous cell carcinoma (HNSCC). This analysis is based on available preclinical and clinical trial data, focusing on mechanism of action, efficacy, and safety.
Mechanism of Action: A Tale of Two Pathways
Standard-of-care immunotherapies, such as pembrolizumab and nivolumab, are monoclonal antibodies that target the Programmed Death-1 (PD-1) receptor on T cells.[1][2][3] By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), which are often overexpressed on tumor cells, these drugs release the "brakes" on the immune system, enabling T cells to recognize and attack cancer cells.[1][3]
This compound, a peptide-based vaccine, employs a different strategy by targeting Indoleamine 2,3-dioxygenase (IDO), an enzyme that is frequently overexpressed in the tumor microenvironment and contributes to immune suppression.[4] By inhibiting IDO, this compound aims to reverse this immunosuppressive environment and enhance the anti-tumor immune response. It is often investigated in combination with PD-1 inhibitors to provide a dual-pronged attack on tumor immune evasion.
References
Predicting Imsamotide Response: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to Imsamotide (IO102-IO103), an investigational immunotherapy targeting Indoleamine 2,3-dioxygenase (IDO1). We present supporting experimental data for this compound and compare its biomarker profile with established alternative therapies for advanced melanoma and head and neck squamous cell carcinoma (SCCHN). Detailed experimental protocols and visual diagrams of key pathways and workflows are included to facilitate understanding and application in a research setting.
This compound and its Mechanism of Action
This compound is a peptide-based cancer vaccine designed to elicit a T-cell response against cells expressing IDO1 and Programmed Death-Ligand 1 (PD-L1).[1][2][3] By inhibiting IDO1, this compound aims to reverse the immunosuppressive tumor microenvironment, thereby enhancing the anti-tumor immune response.[3] It is often administered in combination with anti-PD-1 antibodies like pembrolizumab.[1][2][4]
Biomarkers for Predicting this compound Response
Current clinical trials are actively investigating biomarkers to predict which patients are most likely to respond to this compound-based therapies.[2] The following sections detail the key candidate biomarkers and available clinical data.
Indoleamine 2,3-dioxygenase 1 (IDO1) Expression
As the primary target of this compound, IDO1 expression in tumor and immune cells is a critical biomarker under investigation. High IDO1 expression is associated with an immunosuppressive tumor microenvironment and poor prognosis in several cancers. While direct correlational data between the level of IDO1 expression and objective response rates to this compound are still emerging from ongoing trials, the therapeutic strategy is predicated on the presence of IDO1-expressing cells.
Programmed Death-Ligand 1 (PD-L1) Expression
Given that this compound is often combined with the anti-PD-1 therapy pembrolizumab and the vaccine itself targets PD-L1 expressing cells, PD-L1 expression is a key biomarker.[1] Clinical trial data has demonstrated significant efficacy in patient populations with high PD-L1 expression.
Table 1: this compound (IO102-IO103) plus Pembrolizumab Efficacy in PD-L1 High Tumors
| Indication | Biomarker Cut-off | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Disease Control Rate (DCR) | Source(s) |
| Head and Neck Squamous Cell Carcinoma (SCCHN) | PD-L1 CPS ≥ 20 | 44.4% | 6.6 months | 66.7% | [1] |
| Advanced Melanoma | PD-L1 Positive | 44.8% (combination) vs 41.2% (pembrolizumab alone) | 19.4 months (combination) vs 11 months (pembrolizumab alone) | Not Reported | [5] |
Tumor Mutational Burden (TMB)
TMB, a measure of the number of mutations within a tumor, is an established biomarker for response to immune checkpoint inhibitors. A higher TMB is thought to lead to the formation of more neoantigens, making the tumor more visible to the immune system. While specific data linking TMB levels to this compound response is part of ongoing trial analysis, it is a crucial biomarker to consider, especially in the context of combination therapy with pembrolizumab.
Comparison with Alternative Therapies and Their Biomarkers
To provide context for the potential clinical utility of this compound, this section compares its biomarker profile with that of established immunotherapies and targeted therapies for advanced melanoma and SCCHN.
Immunotherapy: Nivolumab plus Ipilimumab in Advanced Melanoma
The combination of the anti-PD-1 antibody nivolumab and the anti-CTLA-4 antibody ipilimumab is a standard of care for advanced melanoma.[6] Response to this combination is also associated with PD-L1 expression and TMB.
Table 2: Efficacy of Nivolumab plus Ipilimumab in Advanced Melanoma by Biomarker Status
| Biomarker | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) at 1 year | Source(s) |
| PD-L1 Positive/TMB High | Not specified, but favorable EFS | 100% (neoadjuvant setting, 12-month EFS) | [7] |
| PD-L1 Positive/TMB Low | Not specified, but favorable EFS | 89.5% (neoadjuvant setting, 12-month EFS) | [7] |
| PD-L1 Negative/TMB High | Not specified, but favorable EFS | 84.6% (neoadjuvant setting, 12-month EFS) | [7] |
| PD-L1 Negative/TMB Low | Not specified, but less favorable EFS | 61.5% (neoadjuvant setting, 12-month EFS) | [7] |
| TMB High (≥10 mut/Mb) | Not specified | 43% | [8] |
| TMB Low (<10 mut/Mb) | Not specified | Similar to chemotherapy | [8] |
Targeted Therapy: Dabrafenib plus Trametinib in BRAF V600-Mutated Melanoma
For patients with advanced melanoma harboring a BRAF V600 mutation, the combination of a BRAF inhibitor (dabrafenib) and a MEK inhibitor (trametinib) is a first-line treatment option. The primary biomarker for this therapy is the presence of a BRAF V600 mutation.
Table 3: Efficacy of Dabrafenib plus Trametinib in BRAF V600-Mutant Melanoma
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | 3-Year Overall Survival (OS) | Source(s) |
| BRAFi-naïve patients | 67.3% | 7.5 months | Not specified | [9][10] |
| First-line therapy | 66.4% | 8.0 months | 44% | [9][11] |
| Stage IIIb/c (neoadjuvant) | 47% (pathological Complete Response) | Not applicable | Not applicable | [12] |
Experimental Protocols
PD-L1 Immunohistochemistry (IHC) Staining (using 22C3 pharmDx)
This protocol is a summary of the steps for the Agilent/Dako PD-L1 IHC 22C3 pharmDx assay, commonly used to assess PD-L1 expression.
-
Specimen Preparation : Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on charged microscope slides.[13][14]
-
Deparaffinization and Rehydration : Slides undergo a 3-in-1 procedure for deparaffinization, rehydration, and target retrieval, typically using a PT Link instrument.[15][16]
-
Peroxidase Block : Endogenous peroxidase activity is blocked.
-
Primary Antibody Incubation : Slides are incubated with the primary monoclonal mouse anti-PD-L1 antibody, clone 22C3.[16]
-
Linker Antibody Incubation : A linker antibody specific to the primary antibody's host species is applied.[15]
-
Visualization : A visualization reagent consisting of a polymer backbone with secondary antibodies and horseradish peroxidase is added.[15]
-
Chromogen Application : A DAB+ chromogen solution is applied, which results in a visible brown precipitate at the site of the antigen.[13]
-
Counterstaining : Slides are counterstained with hematoxylin to visualize cell nuclei.[15]
-
Mounting : Slides are dehydrated and mounted with a permanent mounting medium.[15]
-
Interpretation : A pathologist evaluates the staining. For SCCHN, the Combined Positive Score (CPS) is calculated as the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100. For melanoma, the Tumor Proportion Score (TPS), which is the percentage of viable tumor cells showing partial or complete membrane staining, is often used.
Tumor Mutational Burden (TMB) Estimation
The following is a generalized workflow for estimating TMB from next-generation sequencing (NGS) data.
-
DNA Extraction : DNA is extracted from FFPE tumor tissue and a matched normal blood sample.
-
Library Preparation and Sequencing : DNA is used to prepare sequencing libraries, which are then sequenced using a high-throughput NGS platform (e.g., Illumina). Whole-exome sequencing (WES) is the gold standard, though large targeted panels can also be used.[17]
-
Sequence Alignment : The raw sequencing reads are aligned to the human reference genome.
-
Variant Calling : Somatic mutations (single nucleotide variants and small insertions/deletions) are identified by comparing the tumor and normal sequencing data.
-
Variant Filtering : Germline variants and sequencing artifacts are filtered out. Common germline variants from databases like dbSNP are removed. Additional filters are applied based on variant allele frequency and read depth.
-
TMB Calculation : The number of remaining somatic, non-synonymous mutations is divided by the size of the coding region sequenced (in megabases) to yield the TMB value in mutations/Mb.[18][19]
Visualizing Key Pathways and Workflows
This compound (IDO1 Inhibition) Signaling Pathway
Caption: this compound inhibits IDO1, reducing kynurenine and immunosuppression.
Experimental Workflow for Biomarker Assessment
Caption: Workflow for assessing key biomarkers for this compound therapy.
Logical Relationship of Biomarkers for this compound Response
Caption: Key biomarkers associated with a favorable response to this compound.
References
- 1. IO Biotech, Inc. - IO Biotech Announces Positive Results from Phase 2 Trial of IO102-IO103 in the First-line Treatment of Advanced Head and Neck Cancer [investors.iobiotech.com]
- 2. IO Biotech, Inc. - IO Biotech Updates on Pivotal Phase 3 Trial of IO102-IO103 in Combination with KEYTRUDA® (pembrolizumab) as a First-Line Treatment for Patients with Advanced Melanoma [investors.iobiotech.com]
- 3. A phase 1/2 trial of an immune-modulatory vaccine against IDO/PD-L1 in combination with nivolumab in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. onclive.com [onclive.com]
- 6. Randomized phase 3 trial of IO102-IO103 plus pembrolizumab versus pembrolizumab alone in patients with previously untreated, unresectable, or metastatic melanoma. - ASCO [asco.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. High Tumor Mutational Burden Predicts Response to Nivolumab plus Ipilimumab Combo in NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: long-term survival and safety analysis of a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Tumor Mutational Burden | TMB NGS testing [illumina.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Frontiers | TMBcalc: a computational pipeline for identifying pan-cancer Tumor Mutational Burden gene signatures [frontiersin.org]
Imsamotide's Impact on the Tumor Microenvironment: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Imsamotide (IO102) is an investigational peptide-based immunotherapy designed to modulate the tumor microenvironment (TME) by targeting the immunosuppressive enzyme indoleamine 2,3-dioxygenase (IDO1). This guide provides a comparative analysis of this compound's effects on the TME, drawing from available preclinical and clinical data. The focus is on its impact on key cellular components and its comparison with other immunotherapeutic approaches.
Executive Summary
This compound, often evaluated in combination with other immunotherapies such as the anti-PD-1 antibody pembrolizumab and a PD-L1-targeting peptide vaccine (IO103), has demonstrated the potential to reshape the TME from an immunosuppressive to an immune-active state. The primary mechanism involves the activation of T cells that can recognize and eliminate IDO1-expressing tumor and immune-suppressive cells.[1][2][3][4][5] Preclinical studies suggest that this approach induces unique molecular changes within the TME that are distinct from those elicited by conventional checkpoint inhibitors alone.[6] While clinical data on this compound monotherapy is limited, combination therapy has shown promising anti-tumor activity in melanoma and head and neck squamous cell carcinoma, which is associated with the induction of robust vaccine-specific T-cell responses.[1][2][5]
Comparative Analysis of this compound's Effect on the Tumor Microenvironment
The following tables summarize the observed and anticipated effects of this compound on key components of the TME, based on available data. For comparative purposes, the effects of anti-PD-1 monotherapy, a standard of care in many solid tumors, are also presented.
Table 1: Effect on Tumor-Infiltrating Lymphocytes (TILs)
| Feature | This compound (in combination with anti-PD-1) | Anti-PD-1 Monotherapy | Supporting Data |
| CD8+ T-cell Infiltration | Increased infiltration of peripherally expanded, vaccine-specific CD8+ T cells into the tumor.[5] | Increased infiltration and activation of pre-existing and newly primed CD8+ T cells.[7] | Phase 1/2 trial (NCT03047928) in metastatic melanoma showed T-cell influx in responding patients.[5] Preclinical models also demonstrate enhanced T-cell responses.[6] |
| CD4+ T-cell Response | Induction of vaccine-specific CD4+ T cells.[5] | Can increase the proliferation and effector function of CD4+ T helper cells. | The NCT03047928 trial detected vaccine-reactive CD4+ T cells in patients.[5] |
| T-cell Functionality | Activation of T cells with cytotoxic activity against IDO-expressing tumor and immune cells.[5] | Reversal of T-cell exhaustion and restoration of cytotoxic function.[8] | In vitro assays from the NCT03047928 trial confirmed the activity of vaccine-reactive T cells.[5] |
Table 2: Effect on Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs)
| Feature | This compound (Anticipated Effect) | Other TME-Modulating Agents | Supporting Data/Rationale |
| MDSC Population | Expected to decrease the population and/or suppressive function of IDO-expressing MDSCs. | STAT3 inhibitors have been shown to reduce MDSC populations in preclinical models.[9] | IDO is a known mechanism of MDSC-mediated immunosuppression.[10] By targeting IDO-expressing cells, this compound is hypothesized to abrogate this suppressive activity. |
| TAM Polarization | Hypothesized to shift the M1/M2 balance towards a pro-inflammatory M1 phenotype. | Agents like IL-12 have been shown to promote M1 polarization and enhance anti-tumor immunity. | IDO expression in TAMs is associated with an M2-like, immunosuppressive phenotype. Inhibition of IDO may reverse this polarization. |
Table 3: Effect on Cancer-Associated Fibroblasts (CAFs)
| Feature | This compound (Potential Effect) | Other TME-Modulating Agents | Supporting Data/Rationale |
| CAF Activity | Potential to reduce the immunosuppressive functions of IDO-expressing CAFs. | Agents targeting TGF-β, a key product of many CAFs, are in development to counteract their immunosuppressive effects.[11] | Some subsets of CAFs express IDO and contribute to an immunosuppressive TME.[12] Targeting these cells could alleviate their negative impact on anti-tumor immunity. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for analyzing its effects on the tumor microenvironment.
References
- 1. Randomized phase 3 trial of IO102-IO103 plus pembrolizumab versus pembrolizumab alone in patients with previously untreated, unresectable, or metastatic melanoma. - ASCO [asco.org]
- 2. IO Biotech Announces Positive Results from Phase 2 Trial of IO102-IO103 in the First-line Treatment of Advanced Head and Neck Cancer - BioSpace [biospace.com]
- 3. IO Biotech looks for an interim injection | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 4. targetedonc.com [targetedonc.com]
- 5. A phase 1/2 trial of an immune-modulatory vaccine against IDO/PD-L1 in combination with nivolumab in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IO Biotech, Inc. - IO Biotech Presents New Data at AACR 2025 Supporting Dual Mechanism and Immune Activation of Cancer Vaccines IO102-IO103 and IO170 [investors.iobiotech.com]
- 7. Modification of the Tumor Microenvironment Enhances Anti-PD-1 Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | What Happens to the Immune Microenvironment After PD-1 Inhibitor Therapy? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Turn Back the TIMe: Targeting Tumor Infiltrating Myeloid Cells to Revert Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IO Biotech, Inc. - IO Biotech Announces New Preclinical Data for Additional Pipeline Candidate Presented at the AACR-IO Conference [investors.iobiotech.com]
- 12. Modulation of the antitumor immune response by cancer-associated fibroblasts: mechanisms and targeting strategies to hamper their immunosuppressive functions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Imsamotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of Imsamotide, a peptide-based immunotherapy drug. The following procedural guidance is based on best practices for handling peptides and immunomodulatory agents in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications & Use Case |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Minimum requirement for all handling procedures to protect against splashes and airborne particles.[1] |
| Face Shield | To be worn in addition to safety glasses or goggles when there is a significant risk of splashing, such as during reconstitution of larger quantities or during cleaning of spills.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Provide protection against incidental contact.[1][2] Double gloving is recommended for enhanced protection.[1] Gloves should be changed immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing.[2] |
| Respiratory Protection | Respirator | Recommended when handling lyophilized powder to avoid inhalation of dust.[3][4] The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing of Lyophilized this compound:
-
Acclimatization: Before opening, allow the sealed container of lyophilized this compound to reach room temperature in a desiccator. This prevents condensation and moisture absorption, which can affect the peptide's stability and weight.[4][5]
-
Weighing: Conduct weighing in a designated area, preferably within a chemical fume hood or a balance enclosure, to minimize inhalation exposure to the lyophilized powder.[4] Handle the powder quickly and reseal the container tightly immediately after weighing.[4][5]
2. Reconstitution:
-
Solvent Selection: Use an appropriate, sterile buffer for reconstitution. The choice of buffer may depend on the specific experimental requirements. For peptides with cysteine residues, like this compound, it is advisable to use degassed acidic buffers to prevent oxidation.[4]
-
Dissolution: Add the solvent to the vial containing the lyophilized peptide. Gentle swirling or vortexing may be used to aid dissolution. Sonication can be applied cautiously to break down larger particles, but overheating should be avoided.[4]
3. Storage:
-
Lyophilized Powder: Store in a tightly sealed container at or below -15°C for maximum stability.[5]
-
In Solution: For short-term storage, keep the reconstituted this compound solution at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use vials and freeze them at -20°C or below to avoid repeated freeze-thaw cycles.[4][5] Peptides containing residues like Cys, Met, Trp, Asn, or Gln have limited stability in solution, and long-term storage is generally not recommended.[4][5]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental release and accidental exposure.
-
Waste Categorization: All materials that have come into contact with this compound, including vials, pipette tips, gloves, and paper towels, should be considered chemical waste.
-
Disposal Procedure:
-
Collect all solid waste in a designated, labeled, and sealed hazardous waste container.
-
Liquid waste should be collected in a separate, labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical and biomedical waste.[3] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and safety precautions for the experimental workflow involving this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
